molecular formula C9H12BrNO2S B1588324 N,N-Dimethyl 3-bromo-4-methylbenzenesulfonamide CAS No. 850429-72-0

N,N-Dimethyl 3-bromo-4-methylbenzenesulfonamide

Cat. No.: B1588324
CAS No.: 850429-72-0
M. Wt: 278.17 g/mol
InChI Key: RCPZZSIJSKYSNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Dimethyl 3-bromo-4-methylbenzenesulfonamide>

Properties

IUPAC Name

3-bromo-N,N,4-trimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO2S/c1-7-4-5-8(6-9(7)10)14(12,13)11(2)3/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCPZZSIJSKYSNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N(C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40428446
Record name 3-Bromo-N,N,4-trimethylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40428446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850429-72-0
Record name 3-Bromo-N,N,4-trimethylbenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=850429-72-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-N,N,4-trimethylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40428446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-bromo-N,N,4-trimethylbenzenesulfonamide chemical structure and molecular weight

[1]

Chemical Identity & Structural Characterization

3-bromo-N,N,4-trimethylbenzenesulfonamide is a trisubstituted benzene derivative serving as a critical electrophilic building block in the synthesis of sulfonamide-based pharmacophores.[1] Its structure is defined by a toluene core substituted with a sulfonamide group at the para position and a bromine atom at the meta position relative to the methyl group.[1]

Nomenclature & Identifiers
Parameter Data
IUPAC Name 3-bromo-N,N,4-trimethylbenzenesulfonamide
Alternative Names N,N-dimethyl-3-bromo-4-methylbenzenesulfonamide; 3-bromo-4-methyl-N,N-dimethylbenzenesulfonamide
CAS Registry Number 850429-72-0
Molecular Formula

SMILES Cc1c(Br)cc(cc1)S(=O)(=O)N(C)C
InChI Key WZ-9240 (Commercial Identifier context)
Molecular Weight & Isotopic Distribution

The presence of a bromine atom introduces a distinct isotopic signature essential for mass spectrometry validation.[1]

  • Monoisotopic Mass (

    
    ):  276.9772 u
    
  • Average Molecular Weight: 278.17 g/mol [1]

  • Isotope Pattern: A characteristic 1:1 doublet (

    
     and 
    
    
    ) is observed due to the natural abundance of
    
    
    (50.69%) and
    
    
    (49.31%).

Physicochemical Properties (Predicted & Experimental)

Understanding the physicochemical profile is vital for optimizing reaction conditions and predicting ADME behavior in early-stage drug discovery.[1]

Property Value / Description Significance
Physical State Solid (Crystalline powder)Typical for aryl sulfonamides; facilitates handling/weighing.[1]
Melting Point 98–102 °C (Predicted)Confirms solid state at RT; indicates stable lattice packing.[1]
LogP (Octanol/Water) ~2.54Moderate lipophilicity; suitable for membrane permeability.[1]
Topological Polar Surface Area (TPSA) 45.76 ŲLow TPSA suggests good oral bioavailability potential.[1]
Solubility DMSO, DCM, Ethyl AcetateLow water solubility; requires organic co-solvents for biological assays.[1]

Synthetic Methodology

The synthesis of 3-bromo-N,N,4-trimethylbenzenesulfonamide is governed by electrophilic aromatic substitution rules.[1] The most robust pathway involves the chlorosulfonation of 2-bromotoluene followed by nucleophilic attack by dimethylamine.

Retrosynthetic Analysis

The synthesis relies on the directing effects of the substituents on the benzene ring:

  • Methyl Group (

    
    ):  Strongly activating, ortho/para directing.[1]
    
  • Bromo Group (

    
    ):  Deactivating, ortho/para directing.
    

In the precursor 2-bromotoluene , the position para to the methyl group (Position 4 relative to methyl, or Position 5 relative to original numbering) is electronically favored for electrophilic attack because it is activated by the methyl group and only weakly deactivated by the meta bromine.[1]

Experimental Protocol

Step 1: Chlorosulfonation of 2-Bromotoluene

  • Reagents: 2-Bromotoluene, Chlorosulfonic acid (

    
    ).[1]
    
  • Mechanism: Electrophilic Aromatic Substitution (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ).[1]
    
  • Procedure:

    • Cool chlorosulfonic acid (3.0 equiv) to 0°C under

      
       atmosphere.
      
    • Add 2-bromotoluene dropwise to control the exotherm.

    • Allow the mixture to warm to room temperature and stir for 2–4 hours.

    • Critical Step: Quench the reaction mixture carefully onto crushed ice. The product, 3-bromo-4-methylbenzenesulfonyl chloride , precipitates as a solid.

    • Filter and wash with cold water to remove excess acid.

Step 2: Sulfonamide Formation (Amination)

  • Reagents: 3-bromo-4-methylbenzenesulfonyl chloride, Dimethylamine (aq. or THF solution), Pyridine or

    
     (Base).[1]
    
  • Mechanism: Nucleophilic Acyl Substitution (Sulfonyl).[1]

  • Procedure:

    • Dissolve the sulfonyl chloride intermediate in dry Dichloromethane (DCM).[1]

    • Add Triethylamine (1.5 equiv) as a proton scavenger.

    • Cool to 0°C and add Dimethylamine (1.2 equiv) dropwise.

    • Monitor by TLC (Hexane:EtOAc 7:3).[1] Conversion is usually complete within 1 hour.[1]

    • Workup: Wash organic layer with 1M HCl (to remove excess amine/base), then Brine. Dry over

      
       and concentrate.
      
Synthesis Workflow Visualization

SynthesisPathcluster_0Regiochemistry LogicStart2-Bromotoluene(CAS 95-46-5)InterIntermediate:3-Bromo-4-methylbenzenesulfonyl chlorideStart->Inter Electrophilic Substitution(Regioselective p-to-Methyl)Reagent1ClSO3H(Chlorosulfonic Acid)Reagent1->InterProductTarget:3-bromo-N,N,4-trimethylbenzenesulfonamideInter->Product Nucleophilic SubstitutionReagent2Dimethylamine(HNMe2) + Et3NReagent2->ProductNoteMethyl (Activator) directs Paraoverriding Bromo (Deactivator)

Caption: Step-wise synthesis pathway highlighting the regioselective chlorosulfonation driven by the methyl group's electronic activation.

Analytical Profiling

To validate the integrity of the synthesized compound, the following spectral signatures are diagnostic.

Nuclear Magnetic Resonance ( NMR)

Solvent:

  • Aromatic Region (3H):

    • 
       ~8.0 ppm (d, J=2 Hz, 1H): Proton at C2 (Ortho to Sulfonyl, Meta to Br). Most deshielded due to Sulfonyl EWG.
      
    • 
       ~7.7 ppm (dd, 1H): Proton at C6 (Ortho to Sulfonyl).[1]
      
    • 
       ~7.4 ppm (d, 1H): Proton at C5 (Ortho to Methyl).[1]
      
  • Aliphatic Region (9H):

    • 
       ~2.7 ppm (s, 6H): 
      
      
      .[1] Distinct singlet for dimethylamino group.[1]
    • ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       ~2.4 ppm (s, 3H): 
      
      
      .[1] Methyl group attached to the ring.[1][2][3]
Mass Spectrometry (ESI-MS)
  • Ionization: Positive mode (

    
    )
    
    
    .[1]
  • Signature: Look for the characteristic bromine doublet.

    • Peak A: ~278.0 (

      
      )
      
    • Peak B: ~280.0 (

      
      )
      
    • Intensity Ratio: ~1:1.[1]

Applications in Drug Discovery

This molecule serves as a versatile "warhead" or scaffold intermediate.[1] The bromine atom provides a handle for further functionalization (e.g., Suzuki-Miyaura coupling), while the sulfonamide moiety acts as a stable polar core.[1]

Key Therapeutic Areas
  • PI3K-

    
     Inhibitors:  Used as a core scaffold to construct inhibitors for autoimmune diseases.[1] The sulfonamide oxygen atoms often form critical hydrogen bonds with residues in the kinase ATP-binding pocket.[1]
    
  • BRD4 Inhibitors: Derivatives of this sulfonamide have been explored for disrupting bromodomain-acetyl-lysine interactions in acute myeloid leukemia (AML) research.

  • Perforin Inhibitors: The benzenesulfonamide core is utilized to target perforin-mediated cell lysis, relevant in immunosuppression therapies.[1]

Functionalization Logic

The bromine at position 3 is the primary site for diversification.[1]

ApplicationsCore3-bromo-N,N,4-trimethylbenzenesulfonamideSuzukiSuzuki Coupling(Ar-B(OH)2)Core->SuzukiBuchwaldBuchwald-Hartwig(Amination)Core->BuchwaldTarget1Biaryl Sulfonamides(Kinase Inhibitors)Suzuki->Target1Target2Amino-Aryl Sulfonamides(GPCR Ligands)Buchwald->Target2

Caption: Divergent synthesis utility of the 3-bromo handle for generating diverse medicinal chemistry libraries.

References

  • PubChem. "3-bromo-N,N,4-trimethylbenzenesulfonamide (Compound)." National Library of Medicine. Available at: [Link]

  • Spicer, J. A., et al. "Substituted arylsulphonamides as inhibitors of perforin-mediated lysis." Bioorganic & Medicinal Chemistry Letters, 2017.[1] (Discusses synthesis of related 3-bromo-4-methylbenzenesulfonamide derivatives). Available at: [Link]

  • Organic Syntheses. "General methods for Sulfonamide formation." Available at: [Link]

The Ortho-Methyl Twist: Steric Control in Aryl Sulfonamide Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the aryl sulfonamide moiety (


) is a privileged scaffold, serving as the cornerstone for diuretics, COX-2 inhibitors, and kinase inhibitors. While electronic tuning of the aryl ring is standard practice, steric editing  via ortho-substitution—specifically the introduction of a methyl group—offers a more profound, often binary control over molecular behavior.

This guide analyzes the "Ortho-Methyl Effect," a phenomenon where a single methyl group forces a perpendicular conformation between the aryl ring and the sulfonamide bond. We explore how this steric lock impacts binding selectivity (the "Magic Methyl" effect), alters physicochemical properties (pKa, solubility), and necessitates specific synthetic protocols to overcome the resultant nucleophilic resistance.

Conformational Dynamics: The "Twist" Mechanism

The primary consequence of placing a methyl group ortho to a sulfonamide is the disruption of coplanarity. In an unsubstituted benzenesulfonamide, the


 bond tends to adopt a conformation that maximizes conjugation with the 

-system of the ring, though the barrier to rotation is relatively low.
The Steric Lock

When a methyl group is introduced at the ortho position (C2), the van der Waals radius of the methyl group (approx. 2.0 Å) clashes with the sulfonyl oxygens (


). To relieve this 

-strain, the sulfonamide group rotates out of the plane of the phenyl ring.
  • Unsubstituted: Torsion angle

    
     (Pseudo-planar).
    
  • Ortho-Methyl: Torsion angle

    
     (Perpendicular/Gauche).
    

This "twist" creates a distinct 3D vector for the sulfonamide, often locking the molecule into a bioactive conformation that reduces the entropic penalty upon protein binding.

Visualization of the Energy Landscape

The following diagram illustrates the energy barrier created by the ortho-methyl group compared to the hydrogen analog.

ConformationalEnergy cluster_0 Conformational Freedom cluster_1 Biological Consequence H_Analog Ortho-H (Flexible) Low Rotation Barrier High Entropy Binding_H Induced Fit Required (Entropic Penalty) H_Analog->Binding_H  Rotation   Me_Analog Ortho-Me (Rigid) High Rotation Barrier Pre-organized Binding_Me Lock-and-Key Fit (Entropic Gain) Me_Analog->Binding_Me  Locked   Binding_Me->Binding_H Selectivity Gap

Figure 1: The "Ortho-Methyl Lock" reduces conformational entropy, favoring specific binding modes.

The "Magic Methyl" in Drug Design

The ortho-methyl group is not merely a structural spacer; it is a selectivity filter.

Case Study: Celecoxib (COX-2 Selectivity)

The classic example of this phenomenon is Celecoxib .[1][2][3] The molecule features a p-sulfamoylphenyl group and a p-tolyl (methyl) group on the pyrazole core. However, structure-activity relationship (SAR) studies on related analogs have shown that ortho-substitution on the benzenesulfonamide ring itself can drastically alter selectivity between COX-1 and COX-2.

  • Mechanism: The COX-2 active site possesses a secondary "side pocket" that is accessible due to a valine-to-isoleucine substitution compared to COX-1. An ortho-methyl group on the sulfonamide aryl ring can orient the molecule to fit this hydrophobic niche while sterically clashing with the tighter COX-1 channel.

  • Data Insight: Removal of key methyl groups in Coxib scaffolds often results in a loss of selectivity (IC50 ratio COX-2/COX-1 drops), increasing the risk of gastrointestinal side effects.

Physicochemical Impact (pKa & Solubility)

The ortho-methyl group affects the acidity of the sulfonamide


.
  • Electronic Effect: Weak electron donation (+I) slightly destabilizes the anion, increasing pKa.

  • Steric Effect: By twisting the ring, the methyl group inhibits the resonance delocalization of the nitrogen lone pair into the aryl

    
    -system. Furthermore, it sterically hinders the solvation shell around the deprotonated nitrogen.
    
  • Result: Ortho-methyl sulfonamides are generally less acidic (higher pKa, typically 10.5–11.0 vs 10.0 for unsubstituted) and have lower aqueous solubility, but higher lipophilicity (LogD), improving membrane permeability.

Synthetic Challenges & Protocols

Synthesizing sterically hindered sulfonamides is non-trivial. The ortho-methyl group blocks the trajectory of nucleophiles attacking the sulfur atom during standard sulfonyl chloride aminations.

The Challenge: Nucleophilic Bounce

In a standard


-like attack on 

, the amine approaches the sulfur center. An ortho-methyl group creates a "picket fence," significantly retarding the reaction rate and requiring higher temperatures, which can lead to sulfonamide hydrolysis or decomposition.
Recommended Protocol: Pd-Catalyzed Chlorosulfonylation

For hindered substrates, traditional electrophilic aromatic substitution (chlorosulfonic acid) often fails due to regioselectivity issues. The most robust method for ortho-methyl systems is the Palladium-Catalyzed Chlorosulfonylation of Aryl Boronic Acids , adapted from Buchwald et al.

Protocol: Synthesis of o-Tolylsulfonamide

Objective: Convert o-tolylboronic acid to o-toluenesulfonamide via the sulfonyl chloride intermediate.

Reagents:

  • o-Tolylboronic acid (1.0 equiv)

  • 
     (2 mol %)
    
  • Tricyclohexylphosphine (

    
    ) (2 mol %)
    
  • Sulfuryl chloride (

    
    ) (1.0 equiv) (Source of Cl and SO2)
    
  • Tetrabutylammonium chloride (TBAC) (1.0 equiv)

  • Solvent: Anhydrous Acetone (Critical for hindered substrates)

Step-by-Step Workflow:

  • Catalyst Activation: In a flame-dried Schlenk tube, mix

    
     and 
    
    
    
    in acetone under Argon. Stir for 10 min to generate the active Pd(0) species.
  • Oxidative Addition: Add o-tolylboronic acid and TBAC.

  • Chlorosulfonylation: Cool to 0°C. Dropwise add

    
    . The reaction is exothermic.
    
    • Note: The Pd catalyst facilitates the formation of the

      
       species, which inserts 
      
      
      
      . This mechanism bypasses the direct steric hindrance of the
      
      
      attack.
  • Amination (One-Pot): Once the sulfonyl chloride is formed (monitor by TLC/LCMS, look for the sulfonyl chloride peak which is often unstable on silica), add an excess of aqueous ammonia (or specific amine) directly to the reaction mixture.

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    .
    
  • Validation:

    • 1H NMR (

      
      ):  Look for the characteristic methyl singlet at 
      
      
      
      ppm (deshielded by
      
      
      ) and the broad
      
      
      singlet at
      
      
      ppm.
    • Key Indicator: The ortho-proton often shows a distinct downfield shift due to the anisotropic effect of the twisted sulfonyl group.

Decision Matrix: When to Use Ortho-Methyl

The following flowchart guides the medicinal chemist on when to deploy this steric tactic.

DecisionMatrix Start Lead Optimization Phase Issue_Selectivity Issue: Poor Selectivity (vs. Isoforms) Start->Issue_Selectivity Issue_Metabolism Issue: Rapid Metabolism (Ring Oxidation) Start->Issue_Metabolism Issue_Solubility Issue: Poor Solubility Start->Issue_Solubility Check_Pocket Does binding pocket have hydrophobic cleft? Issue_Selectivity->Check_Pocket Action_OrthoMe Strategy: Ortho-Methyl Scan Issue_Metabolism->Action_OrthoMe Result_Solubility Caution: LogD will increase. pKa will rise. Issue_Solubility->Result_Solubility Result_Selectivity Twist conformation to fit specific pocket Action_OrthoMe->Result_Selectivity Result_Metabolic Block metabolic soft spot (C2) Action_OrthoMe->Result_Metabolic Check_Pocket->Action_OrthoMe Yes

Figure 2: Strategic decision tree for implementing ortho-methyl substitution.

Summary Data Table: H vs. Ortho-Me

PropertyUnsubstituted (

)
Ortho-Methyl (

)
Mechanism
Conformation Pseudo-planar (

)
Twisted (

)
Steric clash (

strain)
pKa ~10.0~10.6 - 11.0Electronic (+I) & Steric inhibition of solvation
Metabolic Stability Vulnerable at ortho-posProtectedSteric blocking of CYP450 approach
Synthesis Difficulty LowHighNucleophilic resistance at Sulfur
Selectivity Potential Low (Promiscuous)High (Specific)Conformational restriction

References

  • DeBergh, J. R., Niljianskul, N., & Buchwald, S. L. (2013). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Journal of the American Chemical Society. [Link][4]

  • Perlovich, G. L., et al. (2019). Accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Royal Society of Chemistry Advances. [Link]

  • Penning, T. D., et al. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib). Journal of Medicinal Chemistry. [Link]

  • Kulén, M., et al. (2019). Methyl sulfonamide substituents improve the pharmacokinetic properties of bicyclic 2-pyridone based Chlamydia trachomatis inhibitors.[5] Journal of Medicinal Chemistry. [Link]

  • Melocchi, A., et al. (2022). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. Molecules. [Link]

Sources

Methodological & Application

Application Notes and Protocols for Buchwald-Hartwig Amination of Sterically Hindered Aryl Bromides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Overcoming the Steric Challenge in C-N Bond Formation

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, becoming an indispensable tool in pharmaceutical and materials science research. This palladium-catalyzed cross-coupling reaction provides a powerful method for the formation of carbon-nitrogen (C-N) bonds, a ubiquitous linkage in countless biologically active molecules and functional materials.[1][2] However, the coupling of sterically hindered substrates, particularly aryl bromides bearing ortho- or di-ortho-substituents, presents a significant synthetic hurdle. The increased steric bulk around the reaction center can impede both the initial oxidative addition of the aryl bromide to the palladium(0) catalyst and the final reductive elimination step that forms the desired C-N bond.[3]

These challenges often lead to sluggish reactions, low yields, and the formation of undesired side products. This guide provides an in-depth analysis of the critical parameters and offers field-proven protocols for successfully navigating the complexities of Buchwald-Hartwig amination with sterically demanding aryl bromides.

The Cornerstone of Success: Rational Selection of Reaction Components

Achieving high efficiency in the amination of hindered aryl bromides hinges on the judicious selection of the catalyst system (palladium precursor and ligand), base, and solvent. Each component plays a critical role in overcoming the steric barriers inherent to these challenging transformations.

The Palladium Precursor: A Starting Point for Catalysis

While various palladium sources can be employed, Pd(OAc)₂ and Pd₂(dba)₃ are common starting points for generating the active Pd(0) catalyst in situ.[4] However, for challenging couplings, the use of preformed palladium precatalysts, such as the G3 and G4 palladacycles developed by the Buchwald group, is often advantageous. These precatalysts offer greater air and moisture stability and provide a more reliable and efficient entry into the catalytic cycle.

The Ligand: The Key to Unlocking Reactivity

The choice of phosphine ligand is arguably the most critical factor for a successful amination of a sterically hindered aryl bromide. The evolution of Buchwald-Hartwig amination has been marked by the development of increasingly bulky and electron-rich phosphine ligands.[2][5] These ligands promote the formation of a monoligated, 14-electron Pd(0) species, which is highly reactive in the oxidative addition of the sterically encumbered aryl bromide.[2]

For ortho-substituted aryl bromides, ligands from the second and third generations of Buchwald's biarylphosphines are generally the most effective. These include:

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): A highly versatile and robust ligand that has demonstrated broad applicability for a wide range of amination reactions, including those with sterically demanding substrates.[1]

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): Another powerful ligand, often showing excellent performance with hindered substrates.

  • BrettPhos (2-(Dicyclohexylphosphino)-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl): Particularly effective for the coupling of primary amines.[6]

  • tBuXPhos (2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl): The increased steric bulk of the tert-butyl groups can be beneficial for very challenging couplings.

The increased steric bulk and electron-donating ability of these ligands not only accelerate the rate-limiting oxidative addition but also promote the final reductive elimination step, leading to higher product yields.[2]

The Base: A Crucial Promoter of Deprotonation

A stoichiometric amount of a strong, non-nucleophilic base is required to deprotonate the amine, forming the palladium-amido complex that precedes reductive elimination.[7] For sterically hindered couplings, common choices include:

  • Sodium tert-butoxide (NaOtBu): A widely used and effective base for many Buchwald-Hartwig aminations.

  • Lithium bis(trimethylsilyl)amide (LiHMDS): A strong, non-nucleophilic base that is often effective when other bases fail, particularly with less acidic amines.[8]

  • Potassium phosphate (K₃PO₄) and Cesium carbonate (Cs₂CO₃): Weaker bases that can be advantageous when dealing with base-sensitive functional groups on the substrates, although they may require higher reaction temperatures.[4]

It is important to note that the choice of base can be intertwined with the choice of solvent, as the solubility and reactivity of the base can be solvent-dependent.

The Solvent: The Reaction Medium

The solvent plays a crucial role in solubilizing the reactants and catalyst, and its polarity can influence the reaction rate and outcome. Common solvents for the Buchwald-Hartwig amination of hindered aryl bromides include:

  • Toluene: A non-polar solvent that is widely used and generally effective.

  • Dioxane: A more polar aprotic solvent that can sometimes offer improved results, particularly in terms of solubility.

  • tert-Butanol (tBuOH): Can be used as a solvent or co-solvent and has been shown to be effective in certain cases.

Anhydrous and deoxygenated solvents are essential to prevent catalyst deactivation and ensure reproducible results.

Visualizing the Catalytic Cycle

The catalytic cycle of the Buchwald-Hartwig amination provides a framework for understanding the role of each reaction component. The following diagram illustrates the key steps involved.

Buchwald_Hartwig_Amination Pd0 Pd(0)L OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-Br AmineCoord Amine Coordination Complex OxAdd->AmineCoord HNR¹R² Amido Palladium Amido Complex AmineCoord->Amido Base (-HBase⁺Br⁻) Amido->Pd0 Reductive Elimination Product Ar-NR¹R² Amido->Product CatalystRegen Catalyst Regeneration

Figure 1: Catalytic cycle of the Buchwald-Hartwig amination.

Comparative Performance of Catalyst Systems

The following table summarizes the performance of various catalyst systems for the amination of sterically hindered aryl bromides, providing a valuable reference for reaction optimization.

Aryl BromideAminePd Precursor (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
2-BromotolueneMorpholinePd₂(dba)₃ (1.5)XPhos (3.6)NaOtBuToluene1001691[9]
2-BromotolueneAnilinePd(OAc)₂ (2)RuPhos (4)K₃PO₄Dioxane1102485N/A
1-Bromo-2,6-dimethylbenzenen-Hexylamine[Pd(cinnamyl)Cl]₂ (1)tBuXPhos (2)LiHMDSToluene1001878N/A
2-Bromo-1,3-diisopropylbenzenePiperidineXPhos Pd G3 (2)-NaOtButBuOH801292N/A
1-Bromo-2-isopropylbenzeneCyclohexylaminePd(OAc)₂ (1)BrettPhos (1.5)K₃PO₄Toluene1102488[6]

Note: N/A indicates that while the data is representative of typical outcomes for such reactions, a direct citation for this specific combination was not available in the searched literature.

Detailed Experimental Protocols

The following protocols provide step-by-step guidance for performing a Buchwald-Hartwig amination on a sterically hindered aryl bromide. Strict adherence to anhydrous and anaerobic conditions is paramount for success.

Protocol 1: Amination of 2-Bromotoluene with Morpholine using XPhos

This protocol is adapted from established procedures for the amination of ortho-substituted aryl bromides.[9]

Materials:

  • 2-Bromotoluene (1.0 mmol, 171 mg)

  • Morpholine (1.2 mmol, 105 µL)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 mmol, 13.7 mg)

  • XPhos (0.036 mmol, 17.2 mg)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 135 mg)

  • Anhydrous, degassed toluene (5 mL)

  • Oven-dried Schlenk tube or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to the Schlenk tube. If a glovebox is not available, add the solids to the tube and immediately purge with inert gas for 10-15 minutes.

  • Reagent Addition: Add the anhydrous, degassed toluene to the Schlenk tube via syringe.

  • Add 2-bromotoluene to the reaction mixture via syringe.

  • Add morpholine to the reaction mixture via syringe.

  • Reaction Execution: Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously for 16 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove insoluble salts.

  • Wash the celite pad with additional ethyl acetate (10 mL).

  • Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-(o-tolyl)morpholine.

Protocol 2: Amination of a Di-ortho-substituted Aryl Bromide with a Primary Amine using a Palladacycle Precatalyst

This protocol is a general procedure for more challenging di-ortho-substituted substrates.

Materials:

  • 1-Bromo-2,6-dimethylbenzene (1.0 mmol, 185 mg)

  • n-Hexylamine (1.2 mmol, 158 µL)

  • XPhos Pd G3 (0.02 mmol, 16.9 mg)

  • Lithium bis(trimethylsilyl)amide (LiHMDS) (1.4 mmol, 1.4 mL of a 1.0 M solution in THF)

  • Anhydrous, degassed toluene (5 mL)

  • Oven-dried Schlenk tube or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a glovebox, add XPhos Pd G3 to the Schlenk tube. If a glovebox is not available, add the solid to the tube and immediately purge with inert gas for 10-15 minutes.

  • Reagent Addition: Add the anhydrous, degassed toluene to the Schlenk tube via syringe.

  • Add 1-bromo-2,6-dimethylbenzene to the reaction mixture via syringe.

  • Add n-hexylamine to the reaction mixture via syringe.

  • Slowly add the LiHMDS solution to the reaction mixture via syringe.

  • Reaction Execution: Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously for 18 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-(2,6-dimethylphenyl)hexan-1-amine.

Troubleshooting Common Issues

IssuePossible CauseSuggested Solution
Low or no conversion Inactive catalyst (moisture or oxygen contamination).Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere.
Inappropriate ligand or base.Screen a panel of bulky phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) and strong bases (NaOtBu, LiHMDS).
Low reaction temperature.Increase the reaction temperature in increments of 10 °C.
Formation of side products (e.g., hydrodehalogenation) Unfavorable reductive elimination vs. β-hydride elimination.The use of bulkier ligands generally favors reductive elimination.[2]
Inconsistent results Impurities in starting materials or solvents.Purify starting materials and ensure solvents are of high purity and properly dried and degassed.
Inconsistent heating or stirring.Use a reliable heating block and ensure vigorous stirring to maintain a homogeneous mixture.

Conclusion

The Buchwald-Hartwig amination of sterically hindered aryl bromides is a challenging yet achievable transformation. Success relies on a thorough understanding of the interplay between the catalyst, ligand, base, and solvent. By employing bulky, electron-rich phosphine ligands, strong non-nucleophilic bases, and carefully controlled reaction conditions, researchers can effectively synthesize a wide range of sterically encumbered arylamines. The protocols and guidelines presented in this document provide a solid foundation for developing robust and efficient methods for these important C-N bond-forming reactions.

References

  • Stradiotto, M., et al. (2016). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. Dalton Transactions, 45(7), 2874-2889. [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. [Link]

  • Shaughnessy, K. H., et al. (2013). Trineopentylphosphine: A Conformationally Flexible Ligand for the Coupling of Sterically Demanding Substrates in the Buchwald–Hartwig Amination and Suzuki–Miyaura Reaction. The Journal of Organic Chemistry, 78(10), 4747-4755. [Link]

  • Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Caddick, S., et al. (2007). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Tetrahedron, 63(35), 8547-8555. [Link]

  • Barata-Vallejo, S., et al. (2017). Optimization of the reaction conditions for the Buchwald-Hartwig... ResearchGate. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Royal Society of Chemistry. (2023). Chapter 3: Synthetic Methods for Primary Anilines. [Link]

  • Organic Syntheses. (2024). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. [Link]

  • The Organic Chemistry Tutor. (2019). Buchwald-Hartwig coupling. YouTube. [Link]

Sources

Application Note: Precision Synthesis of Biaryl Sulfonamides via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Starting Material: N,N-Dimethyl 3-bromo-4-methylbenzenesulfonamide (CAS 850429-72-0)

Executive Summary

This application note details the optimized protocol for synthesizing biaryl sulfonamides using N,N-Dimethyl 3-bromo-4-methylbenzenesulfonamide (CAS 850429-72-0) as the electrophilic coupling partner. This specific building block allows for the rapid construction of 3-aryl-4-methylbenzenesulfonamide scaffolds, a privileged pharmacophore found in various kinase inhibitors, ion channel blockers (e.g., Nav1.7), and anti-inflammatory agents.

The protocol utilizes a robust Suzuki-Miyaura Cross-Coupling strategy, selected for its high tolerance of the sulfonamide functional group and the steric environment of the ortho-methyl substituent.

Key Chemical Profile
PropertyDetail
Compound Name N,N-Dimethyl 3-bromo-4-methylbenzenesulfonamide
CAS Number 850429-72-0
Molecular Formula C₉H₁₂BrNO₂S
Molecular Weight 278.17 g/mol
Role Electrophile (Aryl Bromide)
Key Functionality Stable tertiary sulfonamide; ortho-methyl steric handle

Retrosynthetic Logic & Mechanism

The synthesis targets the C3-position of the benzene ring. The presence of the methyl group at C4 introduces mild steric strain, which can suppress homocoupling side reactions but requires an active palladium catalytic cycle. The N,N-dimethyl sulfonamide moiety at C1 is electronically withdrawing (


), activating the C-Br bond for oxidative addition, the rate-determining step in this cycle.
Catalytic Cycle Visualization

The following diagram illustrates the mechanistic pathway, highlighting the critical Transmetallation step where the biaryl bond is formed.

SuzukiCycle Start Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Br insertion) Start->OxAdd + CAS 850429-72-0 Complex1 Pd(II) Intermediate (Ar-Pd-Br) OxAdd->Complex1 BaseStep Base Activation (Ligand Exchange: Br -> OH/OR) Complex1->BaseStep + Base (K2CO3) TransMet Transmetallation (with Ar'-B(OH)2) BaseStep->TransMet + Aryl Boronic Acid RedElim Reductive Elimination (Product Release) TransMet->RedElim Biaryl-Pd(II) Complex RedElim->Start Regeneration Product Biaryl Sulfonamide Product RedElim->Product

Caption: Catalytic cycle for the Suzuki-Miyaura coupling of CAS 850429-72-0. The electron-poor nature of the sulfonamide ring facilitates the initial oxidative addition.

Detailed Experimental Protocol

Method A: High-Throughput "Workhorse" Conditions

This protocol is optimized for reliability across a diverse range of aryl boronic acids (electron-rich and electron-poor).

Reagents:

  • Substrate: CAS 850429-72-0 (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.2 – 1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3–5 mol%)

  • Base: Potassium Carbonate (K₂CO₃) (2.0 – 3.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Procedure:

  • Preparation: In a reaction vial or round-bottom flask equipped with a magnetic stir bar, add CAS 850429-72-0 (1.0 equiv), the aryl boronic acid (1.2 equiv), and K₂CO₃ (2.5 equiv).

  • Solvent Addition: Add the solvent mixture (1,4-Dioxane/Water, 4:1) to achieve a concentration of 0.1 M – 0.2 M relative to the bromide.

    • Expert Tip: Degas the solvent mixture before addition by sparging with nitrogen or argon for 15 minutes. Oxygen is the primary cause of catalyst death and homocoupling.

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv) quickly to the mixture.

  • Inert Atmosphere: Seal the vessel and purge the headspace with nitrogen/argon for 5 minutes.

  • Reaction: Heat the mixture to 80–90 °C for 4–16 hours. Monitor reaction progress via LC-MS or TLC (typically 30% EtOAc/Hexanes).

    • Checkpoint: The starting bromide (CAS 850429-72-0) should disappear. If conversion stalls, add an additional 1-2 mol% catalyst.

  • Workup:

    • Cool to room temperature.[1][2]

    • Dilute with Ethyl Acetate (EtOAc) and water.

    • Separate phases. Extract the aqueous layer 2x with EtOAc.

    • Wash combined organics with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under vacuum.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel).

    • Eluent: Gradient of Hexanes/EtOAc (0% → 40%). Sulfonamides are polar; expect elution around 20–30% EtOAc.

Method B: Challenging Substrates (Sterically Hindered)

If the coupling partner is sterically hindered (e.g., ortho-substituted boronic acids), use these high-energy conditions:

  • Catalyst: XPhos Pd G2 or G3 (2–5 mol%)

  • Base: K₃PO₄ (3.0 equiv)[3]

  • Solvent: Toluene / Water (10:1) or THF / Water (10:1)

  • Temp: 100 °C

Optimization & Troubleshooting Guide

The following table summarizes common issues and field-proven solutions specific to this sulfonamide scaffold.

IssueProbable CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning (O₂) or inactive catalyst.Ensure rigorous degassing. Switch to XPhos Pd G3 or SPhos Pd G2 for higher activity.
Protodeboronation Boronic acid instability under basic conditions.Switch base to KF or CsF (anhydrous conditions). Use Boronic Esters (Pinacol) instead of acids.[4]
Homocoupling (Ar-Ar) Presence of Oxygen.[1][4]Re-sparge solvents. Add catalyst last under positive Ar pressure.
Product "Streaking" on TLC Sulfonamide acidity/polarity.Add 1% Triethylamine (TEA) to the TLC eluent or column solvent system.

Safety & Handling

  • CAS 850429-72-0: Treat as a potential irritant. Wear standard PPE (gloves, goggles, lab coat).

  • Palladium Catalysts: Heavy metal hazards. Dispose of in dedicated heavy metal waste streams.

  • Solvents: 1,4-Dioxane is a suspected carcinogen and forms peroxides. Test for peroxides before heating.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Littke, A. F., & Fu, G. C. (2000).[2] Highly Active Palladium Catalysts for Suzuki Coupling Reactions.[2] Journal of the American Chemical Society, 122(17), 4020–4028. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[2] Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Bermejo, A., et al. (2005). Syntheses and antitumor activity of 2-substituted benzothiazoles. European Journal of Medicinal Chemistry, 40(11), 1085-1096. (Demonstrates sulfonamide stability in couplings). Link

  • ChemicalBook. (n.d.). N,N-Dimethyl 3-bromo-4-methylbenzenesulfonamide Product Properties. Retrieved from

Sources

Application Note: High-Efficiency Heck Coupling of N,N-Dimethyl 3-bromo-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

This application note details the optimized protocol for the Mizoroki-Heck cross-coupling of N,N-Dimethyl 3-bromo-4-methylbenzenesulfonamide (CAS: 850429-72-0) with activated alkenes.

The sulfonamide moiety is a privileged pharmacophore in medicinal chemistry, frequently found in diuretics, antibiotics, and anti-inflammatory agents. However, the specific substitution pattern of this substrate—featuring a bromine atom ortho to a methyl group—introduces steric constraints that can impede the oxidative addition step in standard catalytic cycles.

This guide provides a robust, self-validating methodology to overcome these steric challenges, ensuring high yields and reproducibility. We utilize a Pd(OAc)₂ / Triphenylphosphine catalytic system, optimized for cost-efficiency and scalability, while addressing specific solubility and purification requirements inherent to sulfonamide derivatives.

Reaction Mechanism & Rationale

The transformation follows the classical Pd(0)/Pd(II) catalytic cycle.[1][2] Understanding the specific electronic and steric environment of the substrate is critical for troubleshooting.

  • Substrate Analysis:

    • Electronic: The N,N-dimethylsulfonamide group at the meta position (relative to Br) is electron-withdrawing (

      
      ), which generally facilitates the oxidative addition of the C-Br bond to Pd(0).
      
    • Steric: The methyl group at the para position (relative to sulfonamide) is ortho to the bromine. This steric bulk can hinder the approach of the bulky Pd-ligand complex, requiring elevated temperatures or smaller phosphine ligands for efficient coupling.

Catalytic Cycle Diagram

HeckCycle Start Pd(OAc)2 + PPh3 (Pre-catalyst) Pd0 Pd(0)L2 Active Species Start->Pd0 Reduction in situ OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br (Substrate) Coord Alkene Coordination (Syn-Orientation) OxAdd->Coord + Alkene Insert Migratory Insertion (C-C Bond Formation) Coord->Insert Rate Limiting (Sterics) BetaElim Beta-Hydride Elimination (Product Release) Insert->BetaElim BaseStep Reductive Elimination (Base Regeneration) BetaElim->BaseStep - Product BaseStep->Pd0 + Base / - HBr

Figure 1: The catalytic cycle emphasizes the Oxidative Addition and Migratory Insertion steps, where the ortho-methyl group of the substrate exerts the most significant influence.

Experimental Protocol

Materials & Reagents[3]
ComponentRoleSpecifications
Substrate ReactantN,N-Dimethyl 3-bromo-4-methylbenzenesulfonamide (>98%)
Methyl Acrylate Coupling Partner>99%, stabilized (Use 1.5 - 2.0 equiv)
Pd(OAc)₂ Catalyst PrecursorPalladium(II) Acetate (98%)
PPh₃ LigandTriphenylphosphine (>99%)
Triethylamine (TEA) BaseAnhydrous, >99.5%
DMF SolventAnhydrous, N,N-Dimethylformamide

Note: While Methyl Acrylate is used here as a standard acceptor, this protocol is adaptable to Styrene or tert-Butyl Acrylate.

Pre-Reaction Checklist (Self-Validation)
Step-by-Step Procedure

Scale: 1.0 mmol (278 mg) of Substrate

  • Catalyst Pre-complexation (Optional but Recommended):

    • In a dry reaction vial, dissolve Pd(OAc)₂ (11.2 mg, 0.05 mmol, 5 mol%) and PPh₃ (26.2 mg, 0.10 mmol, 10 mol%) in 1 mL of anhydrous DMF.

    • Stir at room temperature for 15 minutes under Nitrogen. The solution should turn from orange to bright yellow, indicating the formation of Pd(PPh₃)₂ species.

  • Reaction Assembly:

    • To the catalyst solution, add the substrate N,N-Dimethyl 3-bromo-4-methylbenzenesulfonamide (278 mg, 1.0 mmol).

    • Add Triethylamine (209 µL, 1.5 mmol, 1.5 equiv).

    • Add Methyl Acrylate (135 µL, 1.5 mmol, 1.5 equiv).

    • Add remaining DMF (2 mL) to reach a concentration of ~0.3 M.

    • Seal the vial with a septum and purge with Nitrogen for 5 minutes.

  • Heating & Monitoring:

    • Heat the reaction block to 100°C .

    • Checkpoint: Monitor by TLC (Hexanes/EtOAc 7:3) every 2 hours.

      • Substrate Rf: ~0.45 (UV active).

      • Product Rf: ~0.40 (Likely fluorescent or distinct UV absorption due to extended conjugation).

    • Standard reaction time is 4–8 hours .

  • Workup:

    • Cool the mixture to room temperature.

    • Dilute with Ethyl Acetate (20 mL) and wash with water (3 x 10 mL) to remove DMF and TEA salts.

    • Wash the organic layer with Brine (10 mL).

    • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify via Flash Column Chromatography on Silica Gel.

    • Eluent Gradient: 0%

      
       30% Ethyl Acetate in Hexanes.
      
    • The sulfonamide group makes the compound polar; ensure the column is flushed well.

Workflow Diagram

Workflow Prep 1. Catalyst Prep Pd(OAc)2 + PPh3 (DMF, RT, 15m) Mix 2. Assembly Add Substrate, Base, Alkene Prep->Mix Heat 3. Reaction 100°C, 4-8 hrs (N2 Atmosphere) Mix->Heat Check 4. Checkpoint TLC / LCMS Heat->Check Check->Heat Incomplete Workup 5. Workup EtOAc Extr. / H2O Wash Check->Workup Complete Pure 6. Purification Flash Chromatography Workup->Pure

Figure 2: Operational workflow for the synthesis, incorporating a critical decision loop based on TLC/LCMS monitoring.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (<50%) Catalyst deactivation ("Pd Black")Add TBAB (Tetrabutylammonium bromide) (1.0 equiv) as a phase transfer agent/stabilizer (Jeffery conditions).
No Reaction Steric hindrance of ortho-methylSwitch ligand to P(o-tol)₃ or SPhos . Increase temp to 120°C.
Dehalogenation (Ar-H) Hydride source present / OverheatingEnsure solvents are anhydrous. Lower temp to 90°C and extend time.
Homocoupling (Ar-Ar) Oxidation of Pd speciesEnsure strict exclusion of Oxygen.

Expert Insight: The ortho-methyl group is the primary risk factor. If standard PPh₃ fails, the Jeffery condition (Solvent-free or DMF with TBAB and K₂CO₃) is the "Gold Standard" backup plan for hindered substrates.

Safety & Handling

  • Palladium(II) Acetate: Irritant. Avoid inhalation of dust.

  • Sulfonamides: Potential allergens. Handle with gloves and avoid skin contact.

  • Methyl Acrylate: Lachrymator and potential carcinogen. Handle strictly in a fume hood.

  • Waste Disposal: All aqueous washes containing DMF and Pd residues must be disposed of as heavy metal/halogenated organic waste.

References

  • General Heck Mechanism & Review

    • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066.[3]

  • Ortho-Substituted Aryl Bromides

    • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. (Discusses steric tolerance).

  • Jeffery Conditions (Additives)

    • Jeffery, T. (1984). On the efficiency of tetraalkylammonium salts in Heck type reactions. Tetrahedron Letters, 25(45), 5133-5136.

  • Sulfonamide Synthesis via Pd-Catalysis

    • Deeming, A. S., et al. (2014). Palladium-Catalyzed Addition of Aryl Halides to N-Sulfinylamines.[4] Journal of the American Chemical Society.

Sources

Application Note: Optimizing Solvent Systems for Sulfonamide Aryl Bromide Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Mechanistic Insight

The N-arylation of sulfonamides with aryl bromides is a pivotal transformation in medicinal chemistry, essential for synthesizing COX-2 inhibitors, antivirals (e.g., HCV protease inhibitors), and various oncology targets. However, sulfonamides present a unique challenge in Buchwald-Hartwig cross-coupling: they are poor nucleophiles due to the electron-withdrawing sulfonyl group, and they often suffer from solubility issues that lead to catalyst poisoning or stalled conversion.

This guide moves beyond standard literature conditions to focus on the solvent system as the primary variable for optimization. We analyze how solvent polarity, water content, and "green" alternatives impact the catalytic cycle, specifically the deprotonation and transmetallation steps.

The Mechanistic Role of Solvent

In the catalytic cycle, the solvent is not merely a medium; it is an active participant.

  • Base Solubility: Inorganic bases (Cs₂CO₃, K₃PO₄) are insoluble in non-polar solvents (Toluene). A solvent with moderate polarity (e.g., t-Amyl alcohol) or a biphasic system (Toluene/H₂O) is required to solubilize the base sufficiently for deprotonation.

  • Intermediate Stabilization: The oxidative addition complex [L-Pd(Ar)Br] must undergo halide displacement by the sulfonamide. Polar aprotic solvents (DMSO, DMF) stabilize this cationic intermediate but can also bind competitively to the metal center, inhibiting the reaction.

  • Reductive Elimination: This step is generally faster in non-polar solvents. Therefore, the ideal solvent system must balance polar requirements for deprotonation with non-polar requirements for catalyst turnover .

G cluster_solvent CRITICAL SOLVENT IMPACT ZONE Start Pd(0) Active Catalyst OxAdd Oxidative Addition [L-Pd(Ar)Br] Start->OxAdd Ar-Br LigandExchange Ligand Exchange (Sulfonamide Coordination) OxAdd->LigandExchange H2N-SO2-R Deprotonation Deprotonation (Base + Solvent Effect) LigandExchange->Deprotonation Base (Cs2CO3/K3PO4) Solvent Solubilization RedElim Reductive Elimination (C-N Bond Formation) Deprotonation->RedElim [L-Pd(Ar)(NH-SO2-R)] RedElim->Start Regeneration Product N-Aryl Sulfonamide RedElim->Product

Figure 1: Catalytic cycle of sulfonamide arylation.[1][2] The red zone highlights where solvent choice dictates base solubility and deprotonation efficiency.

Part 2: Solvent System Selection Guide

The following hierarchy is based on yield performance, solubility profiles, and green chemistry metrics (E-factor).

Class A: The "Gold Standards" (High Performance)
  • t-Amyl Alcohol (2-methyl-2-butanol):

    • Why: The bulky alkyl group prevents it from coordinating strongly to Pd, while the hydroxyl group assists in solubilizing inorganic bases (carbonate/phosphate) via hydrogen bonding. It allows high reaction temperatures (bp 102°C).

    • Best For: General screening, polar sulfonamides.

  • 1,4-Dioxane:

    • Why: Excellent solubility for a wide range of aryl bromides and catalysts.

    • Drawback: Carcinogenic, peroxide former, phasing out in Pharma (Class 1 solvent). Use only if necessary.

Class B: The "Green" Alternatives (Sustainable & Efficient)
  • 2-MeTHF (2-Methyltetrahydrofuran):

    • Why: Derived from biomass (corncobs). Higher boiling point (80°C) than THF. Forms an azeotrope with water, making it ideal for biphasic reactions where water is added to dissolve the base.

    • Protocol Adjustment: Often requires slightly longer reaction times than Dioxane but offers superior phase separation during workup.

  • CPME (Cyclopentyl Methyl Ether):

    • Why: Low peroxide formation, high boiling point (106°C), and low solubility in water (easy workup).

    • Best For: Lipophilic substrates requiring high heat.

Class C: The "Additives" (The Water Effect)
  • Water (H₂O):

    • Insight: Adding 1–4% (v/v) water to anhydrous toluene or dioxane can drastically improve yields when using K₃PO₄ or Cs₂CO₃.

    • Mechanism:[1][3][4][5] The "interfacial activation" allows the inorganic base to dissolve slightly, facilitating the deprotonation of the acidic sulfonamide proton (pKa ~10).

Part 3: Experimental Protocols

Protocol 1: High-Throughput Solvent Screening (Microscale)

Use this protocol to identify the optimal solvent for a new substrate pair.

Reagents:

  • Aryl Bromide (1.0 equiv)[1]

  • Sulfonamide (1.2 equiv)[1]

  • Catalyst: or (2–5 mol%)

  • Base: K₃PO₄ (1.5 equiv) or Cs₂CO₃ (1.5 equiv)

Procedure:

  • Preparation: In a glovebox, dose 24-well reaction block (e.g., chemically resistant glass vials) with the catalyst, base, and sulfonamide.

  • Solvent Dosing: Add 1.0 mL of the following solvents to respective wells (0.1 M concentration relative to substrate):

    • Row A: t-Amyl Alcohol

    • Row B: 2-MeTHF

    • Row C: Toluene + 2% H₂O

    • Row D: 1,4-Dioxane (Control)

  • Reaction: Add Aryl Bromide (liquid) or solution. Seal block.

  • Incubation: Heat at 100°C for 16 hours with vigorous stirring (magnetic tumble stirring preferred to grind base).

  • Analysis: Filter through a silica plug (elute with EtOAc).[2] Analyze via UPLC-MS.

Data Interpretation Table:

Solvent SystemPhaseExpected TrendRecommendation
t-Amyl Alcohol HomogeneousHigh conversion, fast kinetics.Primary Choice
2-MeTHF HomogeneousGood conversion, cleaner profile.Green Choice
Toluene + H₂O BiphasicVariable (substrate dependent).Use for lipophilic Ar-Br.
DMSO HomogeneousPoor (catalyst poisoning risk).Avoid
Protocol 2: Scale-Up Optimization (1 Gram Scale) in 2-MeTHF

Optimized for sustainability and ease of workup.

Safety Note: 2-MeTHF is flammable. Ensure inert atmosphere.

  • Charge: To a 50 mL 3-neck round bottom flask equipped with a reflux condenser and N₂ inlet, add:

    • Sulfonamide (5.0 mmol, 1.0 equiv)

    • Aryl Bromide (5.0 mmol, 1.0 equiv)

    • K₃PO₄ (finely ground, 10.0 mmol, 2.0 equiv)

    • Precatalyst: tBuXPhos Pd G4 (0.1 mmol, 2 mol%)

  • Solvent: Add anhydrous 2-MeTHF (25 mL, 0.2 M).

    • Optional: If the base is coarse, add 0.5 mL degassed H₂O.

  • Reflux: Heat the mixture to 80°C (internal temp) for 12–18 hours. Monitor by HPLC.

  • Workup (The Green Advantage):

    • Cool to room temperature.[2]

    • Add water (15 mL). 2-MeTHF is immiscible with water; the layers will separate cleanly.

    • Drain the aqueous layer. Wash the organic layer with brine.

    • Concentrate the 2-MeTHF layer directly to obtain the crude solid.

  • Purification: Recrystallization from EtOH/Heptane or flash chromatography.

Part 4: Troubleshooting & Decision Tree

Common Failure Modes:

  • Pd-Black Formation: Catalyst decomposed.

    • Cause: Solvent too polar (DMSO) or reaction temperature too high for the ligand.

    • Fix: Switch to t-Amyl Alcohol; lower temp to 80°C; ensure inert atmosphere.

  • No Reaction (SM Recovery):

    • Cause: Base insolubility.

    • Fix: Add 2% water or switch to a more soluble organic base like DBU (though DBU can sometimes inhibit Pd).

  • Protodehalogenation (Ar-Br -> Ar-H):

    • Cause: Solvent acting as H-source (rare with these solvents) or trace water in absence of coupling.

    • Fix: Increase sulfonamide equivalents (1.5x); switch to anhydrous Toluene.

DecisionTree Start Select Solvent System GreenReq Is Green Chemistry Required? Start->GreenReq GreenYes Yes GreenReq->GreenYes GreenNo No GreenReq->GreenNo SubstPolar Is Substrate Highly Polar? MeTHF Use 2-MeTHF (80°C) SubstPolar->MeTHF Yes CPME Use CPME (100°C) SubstPolar->CPME No GreenYes->SubstPolar Amyl Use t-Amyl Alcohol (Standard) GreenNo->Amyl Default Toluene Use Toluene + 2% H2O (Lipophilic) Amyl->Toluene If Solubility Issues

Figure 2: Solvent selection decision tree for sulfonamide arylation.

References

  • Buchwald-Hartwig Amination Mechanism & Ligand Design

    • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link

  • Green Solvents in Cross-Coupling (2-MeTHF)

    • Gallo, V., et al. (2014). Sustainable Solvents for Palladium-Catalyzed Cross-Coupling Reactions. Green Chemistry, 16, 4170-4178. Link

  • Water Effect in Amidation/Sulfonamidation

    • Klinkenberg, J. L., & Hartwig, J. F. (2011). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia. Journal of the American Chemical Society, 133(31), 12041–12048. Link

  • BrettPhos/tBuXPhos for Sulfonamides

    • Fors, B. P., & Buchwald, S. L. (2008). A Highly Active Catalyst for Pd-Catalyzed Amination of Five-Membered Heterocycles. Journal of the American Chemical Society, 130(41), 13552–13554. Link

Sources

Application Note: One-Pot Functionalization of 3-Bromo-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and medicinal chemists involved in the structural diversification of sulfonamide scaffolds. It details high-efficiency, one-pot protocols for utilizing 3-bromo-4-methylbenzenesulfonamide (CAS: 6942-99-0), a versatile building block offering orthogonal reactivity (aryl bromide electrophile vs. sulfonamide nucleophile).[1]

Introduction & Chemical Logic

3-Bromo-4-methylbenzenesulfonamide represents a "privileged scaffold" precursor in drug discovery, particularly for kinase inhibitors and carbonic anhydrase inhibitors.[1] Its utility stems from two distinct reactive handles that can be manipulated sequentially in a single pot, minimizing isolation losses and solvent waste:[1]

  • The Aryl Bromide (C-3): A prime candidate for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1] The ortho-methyl group provides steric bulk that can influence regioselectivity but generally does not hinder coupling with active catalyst systems.

  • The Sulfonamide Nitrogen: A nucleophilic center (pKa ~10) amenable to N-alkylation, N-acylation, or sulfonylurea formation.[1]

Technical Challenge: The primary challenge in one-pot protocols here is the compatibility of the base and solvent. The base required for the Suzuki coupling (e.g., carbonate) is often sufficient for subsequent N-alkylation, allowing for a seamless transition between steps.[1]

Protocol A: Sequential Suzuki-Miyaura Coupling & N-Alkylation

Objective: To synthesize biaryl sulfonamide derivatives without isolating the intermediate bromide.

Mechanism & Rationale

This protocol exploits the stability of the sulfonamide anion. We first perform a Suzuki coupling on the aryl bromide. The reaction mixture, already basic and containing the biaryl sulfonamide, is then treated directly with an alkyl halide.[1]

  • Catalyst: Pd(dppf)Cl₂ is chosen for its resistance to air and moisture, essential for robust one-pot operations.[1]

  • Base: Cesium Carbonate (Cs₂CO₃) serves a dual role: activating the boronic acid for transmetalation and deprotonating the sulfonamide for the subsequent SN2 attack.

Experimental Workflow

Step 1: The Cross-Coupling [1][2]

  • Charge: To a reaction vial, add 3-bromo-4-methylbenzenesulfonamide (1.0 equiv), Aryl Boronic Acid (1.2 equiv), Pd(dppf)Cl₂ (3-5 mol%), and Cs₂CO₃ (3.0 equiv).

  • Solvent: Add a degassed mixture of 1,4-Dioxane/Water (4:1 ratio). Note: Water is crucial for the Suzuki mechanism but must be managed if the subsequent electrophile is highly hydrolytically unstable.[1]

  • Reaction: Seal and heat to 80–90 °C for 2–4 hours. Monitor consumption of the aryl bromide by LC-MS.

Step 2: The In-Situ Alkylation [1]

  • Transition: Cool the reaction mixture to Room Temperature (RT). Do not quench.

  • Addition: Add the Alkyl Halide (e.g., Benzyl Bromide, 1.5 equiv) directly to the crude mixture.

  • Reaction: Stir at RT to 50 °C for 2–6 hours. The excess Cs₂CO₃ remaining from Step 1 drives this reaction.

  • Workup: Dilute with EtOAc, wash with water/brine, dry over MgSO₄, and concentrate.

Quantitative Data Summary (Representative)
VariableConditionOutcome
Solvent System Dioxane/H₂O (4:1)Optimal for Step 1; compatible with Step 2.
Base K₂CO₃Good for Step 1, slower for Step 2.
Base Cs₂CO₃Excellent for both steps.
Yield (2 Steps) Sequential One-Pot75–85% (isolated)
Yield (Stepwise) Isolation of Intermediate60–65% (cumulative)

Protocol B: One-Pot Synthesis of Sulfonylureas

Objective: To convert the sulfonamide moiety into a sulfonylurea (a key pharmacophore in anti-diabetics) using the aryl bromide handle for late-stage diversification prior to urea formation, or simply functionalizing the core.[1]

Mechanism & Rationale

Sulfonylureas are typically formed by reacting a sulfonamide with an isocyanate. However, isocyanates are toxic and unstable. This protocol generates the reactive intermediate in situ using Ethyl (or Phenyl) Chloroformate or by reacting the sulfonamide anion with an amine and a coupling agent.[1]

Experimental Workflow
  • Activation: Dissolve 3-bromo-4-methylbenzenesulfonamide (1.0 equiv) in anhydrous Acetone or DMF .

  • Deprotonation: Add K₂CO₃ (2.0 equiv) and stir at RT for 15 min.

  • Coupling: Add Isocyanate (1.1 equiv) OR (for non-isocyanate route) add Phenyl Chloroformate to generate the carbamate intermediate, followed by the addition of a Primary Amine .[1]

  • Conditions: Reflux (Acetone) or Heat to 80°C (DMF) for 3 hours.

  • Precipitation: Pour the mixture into 1N HCl. The sulfonylurea product often precipitates as a white solid, requiring only filtration and washing.

Visualization of Reaction Pathways[3]

The following diagram illustrates the logic flow for Protocol A, highlighting the critical decision points and chemical transformations.

OnePotSynthesis Start 3-Bromo-4-methyl- benzenesulfonamide Inter Biaryl Sulfonamide (In-Situ Intermediate) Start->Inter Pd-Cat C-C Bond Formation Prod N-Alkylated Biaryl Sulfonamide Inter->Prod N-Functionalization Step1 Step 1: Suzuki Ar-B(OH)2, Pd(dppf)Cl2 Cs2CO3, Dioxane/H2O 90°C, 2h Step1->Inter Step2 Step 2: Alkylation Add R-CH2-Br (Base present) 50°C, 4h Step2->Prod

Caption: Sequential one-pot workflow transforming the aryl bromide and sulfonamide moieties without intermediate isolation.

Troubleshooting & Optimization (Self-Validating Systems)

To ensure the protocol is self-validating, check the following control parameters:

  • Catalyst Poisoning: The free sulfonamide (-NH₂) can weakly coordinate to Pd.[1] If conversion in Step 1 is <50%, increase catalyst loading to 5 mol% or switch to a highly active precatalyst like XPhos Pd G2 .

  • Hydrolysis: If the alkyl halide in Step 2 is sensitive to water (from the Suzuki step), add a drying agent (e.g., molecular sieves) or a co-solvent (DMF) before adding the electrophile, or use a phase-transfer catalyst (TBAB) to facilitate the reaction in the biphasic medium.[1]

  • Regioselectivity: The methyl group at C-4 directs electrophilic aromatic substitution to C-2 or C-6, but in these Pd-catalyzed reactions, the chemistry occurs strictly at the C-3 Bromine (oxidative addition site) and the Sulfonamide Nitrogen (nucleophilic site), ensuring high regiochemical fidelity.[1]

References

  • Stenfors, B. A., & Ngassa, F. N. (2021).[1][3] The Synthesis and Crystallographic Characterization of 4-Methylbenzenesulfonamide Derivatives. European Journal of Chemistry, 12(1), 109–116.[1][3]

    • Relevance: Establishes baseline conditions for sulfonamide N-functionalization and crystallographic d
  • Miyaura, N., & Suzuki, A. (1995).[1][4] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1]

    • Relevance: The foundational text for the Suzuki-Miyaura coupling mechanism used in Step 1.
    • [1]

  • BenchChem. (2025).[5][6] N-Bromobenzenesulfonamide as a Reagent in Organic Synthesis: Application Notes and Protocols.

    • Relevance: Provides handling and safety data for bromin
  • Organic Chemistry Portal. (2023). Suzuki Coupling.

    • Relevance: Up-to-date repository of catalyst/ligand combin

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling of Ortho-Substituted Aryl Bromides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and professionals in drug development who are encountering challenges with low yields when using ortho-substituted aryl bromides as substrates. The inherent steric hindrance of these substrates often necessitates careful optimization of reaction conditions. This resource provides in-depth troubleshooting advice and frequently asked questions to help you navigate these complexities and improve your reaction outcomes.

I. Understanding the Challenge: The "Ortho" Effect

The primary difficulty in the Suzuki coupling of ortho-substituted aryl bromides lies in the steric hindrance imposed by the substituent(s) near the reaction center. This steric bulk can significantly impede key steps in the catalytic cycle, particularly the oxidative addition of the aryl bromide to the palladium(0) catalyst.[1] A successful reaction hinges on a delicate balance of factors to overcome this steric barrier.

II. Frequently Asked Questions (FAQs)

Q1: Why are my yields consistently low when using ortho-substituted aryl bromides?

A1: Low yields with these substrates are often multifactorial. The primary reason is the steric hindrance from the ortho substituent, which slows down the crucial oxidative addition step.[1] Additionally, side reactions such as dehalogenation (replacement of the bromine with a hydrogen) and homocoupling of the boronic acid can become more prevalent when the desired cross-coupling is slow.[2][3]

Q2: What is dehalogenation and how do I know if it's occurring?

A2: Dehalogenation is a common side reaction where the aryl bromide is reduced to the corresponding arene.[3][4] You can identify this byproduct by:

  • TLC: A new, typically less polar spot compared to your starting material.[3]

  • GC-MS: A peak corresponding to the molecular weight of the arene (Ar-H).[3]

  • ¹H NMR: The appearance of a new aromatic proton signal in the region where the carbon-bromine bond was.[3]

Q3: Can the choice of palladium catalyst make a significant difference?

A3: Absolutely. The selection of the palladium source and, more importantly, the ligand is critical. For sterically hindered substrates, bulky and electron-rich phosphine ligands are often required to promote the oxidative addition and subsequent reductive elimination steps.[5][6] Pre-catalysts, which are more stable and readily form the active Pd(0) species, are often a good choice.[2][7]

Q4: How critical is the choice of base and solvent?

A4: The base and solvent system is crucial for the transmetalation step and overall reaction efficiency. The base activates the boronic acid, making it more nucleophilic.[8][9] For challenging couplings, a stronger base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may be necessary.[8] The solvent must be able to dissolve all reactants and facilitate the reaction; common choices include toluene, dioxane, and THF, often with a small amount of water.[2][7]

III. Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving low yields in the Suzuki coupling of ortho-substituted aryl bromides.

Problem 1: No or Minimal Product Formation

If you observe little to no conversion of your starting materials, consider the following troubleshooting steps.

Logical Troubleshooting Flowchart

start Low/No Product catalyst Is the Catalyst System Active? start->catalyst reagents Are Reagents High Quality? catalyst->reagents Yes a1 Use a pre-catalyst or fresh Pd source. Screen bulky, electron-rich ligands. catalyst->a1 No conditions Are Reaction Conditions Optimal? reagents->conditions Yes a2 Verify purity of aryl bromide and boronic acid. Use fresh, anhydrous solvents. reagents->a2 No setup Is the Reaction Setup Correct? conditions->setup Yes a3 Increase temperature. Screen different bases (e.g., K3PO4, Cs2CO3). Increase reaction time. conditions->a3 No success Improved Yield setup->success Yes a4 Ensure proper degassing. Maintain an inert atmosphere. setup->a4 No

Caption: Troubleshooting flowchart for low/no product formation.

Detailed Troubleshooting Steps:
  • Verify Reagent Integrity:

    • Boronic Acid/Ester: Boronic acids can degrade over time, leading to lower yields.[10] Confirm the purity of your boronic acid via NMR. Consider using more stable boronate esters (e.g., pinacol esters) or trifluoroborate salts.[10]

    • Aryl Bromide: Ensure the purity of your ortho-substituted aryl bromide.

    • Solvent and Base: Use anhydrous solvents and ensure your base is not hydrated unless specified by the protocol.

  • Evaluate the Catalyst System:

    • Palladium Source: If using a Pd(II) source like Pd(OAc)₂, ensure it is effectively reduced to the active Pd(0) species.[2] Consider switching to a more robust and air-stable pre-catalyst such as a palladacycle or a G2/G3 pre-catalyst from Buchwald.[11]

    • Ligand Selection: The choice of ligand is paramount for sterically hindered substrates.[12][13] Standard ligands like PPh₃ are often ineffective. Screen a panel of bulky, electron-rich phosphine ligands.

Ligand FamilyExamplesKey Features
Buchwald Ligands SPhos, XPhos, RuPhosHighly effective for sterically hindered substrates.[5][14]
Dialkylbiarylphosphines tBuXPhos, JohnPhosPromote efficient oxidative addition and reductive elimination.[6]
N-Heterocyclic Carbenes (NHCs) IPr, IMesOffer strong electron donation and steric bulk.[9][15]
  • Optimize Reaction Conditions:

    • Temperature: While some Suzuki couplings can proceed at room temperature, sterically hindered substrates often require elevated temperatures (80-120 °C) to overcome the activation energy barrier for oxidative addition.[16][17] However, excessively high temperatures can lead to catalyst decomposition.[10]

    • Base Selection: The strength and solubility of the base are critical. For difficult couplings, stronger, more soluble bases are often preferred.

BaseCommon SolventsNotes
K₂CO₃ Toluene/H₂O, Dioxane/H₂OA standard, milder base. May not be effective for hindered substrates.[8]
K₃PO₄ Toluene, Dioxane, THFA stronger base, often used in anhydrous or low-water conditions.[8][18]
Cs₂CO₃ Toluene, Dioxane, DMFHighly soluble and effective for challenging couplings.[8]
  • Ensure Proper Reaction Setup:

    • Inert Atmosphere: Palladium catalysts, particularly Pd(0) species, are sensitive to oxygen.[10] Ensure the reaction is set up under an inert atmosphere (argon or nitrogen) and that solvents are properly degassed.[19][20] Common degassing methods include freeze-pump-thaw cycles or sparging with an inert gas.[4]

Problem 2: Significant Dehalogenation Byproduct

The formation of the dehalogenated arene (Ar-H) is a common competing pathway.

Dehalogenation Pathway

pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition arbr Ar-Br arbr->oxidative_addition arpdbr Ar-Pd(II)L_n-Br oxidative_addition->arpdbr hydride_formation Hydride Formation arpdbr->hydride_formation hydride_source Hydride Source (Base, Solvent, H2O) hydride_source->hydride_formation arpdh Ar-Pd(II)L_n-H hydride_formation->arpdh reductive_elimination Reductive Elimination arpdh->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst arh Ar-H (Dehalogenation) reductive_elimination->arh

Caption: Simplified pathway for the dehalogenation side reaction.

Strategies to Minimize Dehalogenation:
  • Choice of Base: Strong, non-nucleophilic bases are generally preferred. Bases that can act as hydride donors, such as alkoxides in the presence of alcohols, can exacerbate dehalogenation.[3] Switching to a weaker base like K₂CO₃ or a non-hydridic strong base like K₃PO₄ can be beneficial.[3]

  • Solvent Selection: Protic solvents like alcohols can be a source of hydrides, leading to dehalogenation.[3] If possible, use aprotic solvents like toluene, dioxane, or THF.[3] If a protic co-solvent is necessary, minimize its amount.

  • Temperature and Reaction Time: High temperatures and prolonged reaction times can favor dehalogenation.[3] Monitor the reaction closely by TLC or LC-MS and work it up as soon as the starting material is consumed.[3]

  • Ligand Effects: The ligand can influence the relative rates of the desired cross-coupling and dehalogenation. Experiment with different ligands, as some may favor the desired pathway.

IV. Experimental Protocol: A Starting Point for Optimization

This generalized protocol is a robust starting point for the Suzuki coupling of an ortho-substituted aryl bromide.

Materials:

  • ortho-substituted aryl bromide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium pre-catalyst (e.g., XPhos Pd G2, 0.02 mmol, 2 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol)

  • Anhydrous 1,4-Dioxane (10 mL)

Procedure:

  • To a flame-dried Schlenk flask, add the ortho-substituted aryl bromide, arylboronic acid, and potassium phosphate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.[3]

  • Add the anhydrous 1,4-dioxane via syringe.

  • Add the palladium pre-catalyst.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

V. Concluding Remarks

Successfully performing Suzuki couplings with ortho-substituted aryl bromides requires a systematic and informed approach to optimization. By understanding the underlying mechanistic challenges and carefully selecting the catalyst, base, and solvent, researchers can significantly improve yields and minimize side reactions. This guide provides a framework for troubleshooting common issues, but it is important to remember that each substrate combination may require unique conditions for optimal results.

VI. References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Singh, U. P., & Singh, R. P. (2012). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. RSC Advances, 2(24), 8933-8965. [Link]

  • Tomanová, P., et al. (2016). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 81(24), 12268-12282. [Link]

  • Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550-9561. [Link]

  • Li, C., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers, 1(2), 154-157. [Link]

  • Reddit. (2020). What is the proper way to set up a suzuki coupling? r/chemistry. [Link]

  • Jedinák, L., et al. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 81(24), 12268–12282. [Link]

  • Shaughnessy, K. H., & Booth, R. S. (2001). Sterically Demanding, Water-Soluble Alkylphosphines as Ligands for High Activity Suzuki Coupling of Aryl Bromides in Aqueous Solvents. Organic Letters, 3(17), 2757-2759. [Link]

  • Li, C., Ghaffari, B., & Li, G. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Organic Chemistry Frontiers, 1(2), 154-157. [Link]

  • Li, C., et al. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. SciSpace. [Link]

  • Kwong, F. Y., et al. (2009). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry, 74(10), 3845-3851. [Link]

  • Doherty, S., et al. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics, 42(17), 2115-2127. [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki? r/Chempros. [Link]

  • ResearchGate. Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using. [Link]

  • Organic Chemistry Portal. An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. [Link]

  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • ResearchGate. The effect of various temperatures on the Suzuki coupling reaction. [Link]

  • ResearchGate. Why can't I achieve good yields for this Suzuki reaction? [Link]

  • ResearchGate. Temperature effect on coupling reaction. [Link]

  • ResearchGate. Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... [Link]

  • Barder, T. E., et al. (2007). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of chemical research, 40(10), 1097–1107. [Link]

  • Reddit. (2016). Why is the Suzuki-Miyaura coupling reaction steric sensitive? r/chemistry. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Kamal, A., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PloS one, 12(12), e0189474. [Link]

  • ResearchGate. (2017). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. [Link]

  • ResearchGate. Optimization of temperature for Suzuki-Miyaura coupling reaction. [Link]

  • Kirchhoff, J. H., et al. (2002). Room-Temperature Alkyl−Alkyl Suzuki Cross-Coupling of Alkyl Bromides that Possess β Hydrogens. Journal of the American Chemical Society, 124(46), 13662-13663. [Link]

  • Kumar, S., et al. (2016). Room-temperature palladium-catalysed Suzuki–Miyaura coupling of arylboric acid with aryl chlorides. RSC Advances, 6(82), 78470-78474. [Link]

Sources

Technical Support Center: Palladium Impurity Removal in Sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, researchers, scientists, and drug development professionals. This guide is designed to be your comprehensive resource for troubleshooting and addressing the critical challenge of removing palladium impurities from sulfonamide synthesis products. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to empower you to make informed decisions in your laboratory work.

The increasing use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, in the synthesis of complex molecules like sulfonamides has been a significant advancement in medicinal chemistry.[1][2][3][4] These reactions offer efficient pathways to construct carbon-carbon and carbon-heteroatom bonds.[1][2] However, a persistent challenge is the removal of residual palladium from the active pharmaceutical ingredient (API), a necessary step to meet stringent regulatory limits set by bodies like the FDA and EMA.[5][6][7][8]

This technical support center is structured to directly address the practical issues you may encounter. We will delve into troubleshooting common problems, provide answers to frequently asked questions, and offer detailed protocols for effective palladium removal.

Troubleshooting Guide: Common Issues in Palladium Removal

This section tackles specific problems you might face during the purification of your sulfonamide product. Each issue is followed by potential causes and actionable solutions.

Guide 1: Ineffective Palladium Scavenging

Question: I've treated my reaction mixture with a palladium scavenger, but the ICP-MS analysis still shows palladium levels above the acceptable limit (e.g., >10 ppm for oral APIs). What's going wrong?[9][10]

Answer: Ineffective scavenging is a frequent hurdle. The issue often lies in the scavenger selection, the reaction conditions, or the nature of the palladium species itself. Let's break down the potential causes and solutions.

Potential Causes & Troubleshooting Steps:

  • Incorrect Scavenger Choice: The efficacy of a scavenger is highly dependent on the palladium species present (e.g., Pd(0), Pd(II)), the solvent system, and the functional groups on your sulfonamide product.[11]

    • Solution: Screen a panel of scavengers with different functional groups. Thiol-based scavengers are effective for many palladium species, but amine or phosphine-based scavengers might be more suitable in certain contexts.[11][12] Consider the solvent compatibility of the scavenger; some work better in polar versus non-polar solvents.[9]

  • Suboptimal Scavenging Conditions: Time, temperature, and scavenger loading play a crucial role in the efficiency of palladium removal.[13]

    • Solution: Optimize the scavenging parameters. Increase the scavenging time (e.g., from a few hours to overnight) and/or the temperature (within the stability limits of your product) to enhance the kinetics of palladium binding.[13] It's also important to determine the optimal scavenger-to-palladium ratio, as an excess of scavenger is not always more effective and can sometimes lead to product loss.[14]

  • Strong Palladium-Product Interaction: In some cases, palladium can form a strong complex with the sulfonamide product, making it difficult for the scavenger to compete and bind to the metal.[6][13]

    • Solution: Consider a multi-step purification strategy. This could involve an initial treatment with a primary scavenger followed by a different type of purification, such as crystallization or chromatography.[1] Alternatively, adding a competitive ligand before the scavenger might help to displace the palladium from the product.

  • Formation of Inactive Palladium Species: The palladium catalyst can sometimes aggregate into inactive forms like palladium black, which may be less accessible to the scavenger.[15]

    • Solution: Ensure your reaction work-up includes a filtration step through a pad of celite or a similar filter aid to remove any precipitated palladium black before proceeding with scavenging.[16]

Guide 2: Product Loss During Purification

Question: My palladium levels are low, but I'm experiencing significant loss of my sulfonamide product during the purification process. How can I improve my yield?

Answer: Balancing impurity removal with product recovery is a key challenge. Product loss can occur during scavenging, crystallization, or chromatography.

Potential Causes & Troubleshooting Steps:

  • Non-Specific Binding to Scavenger: Some scavengers can non-selectively bind to the desired product, especially if the product has functional groups that can interact with the scavenger.[14]

    • Solution: Choose a scavenger with higher selectivity for palladium. If using a solid-supported scavenger, ensure it is thoroughly washed with an appropriate solvent after scavenging to recover any loosely bound product.

  • Co-precipitation with Palladium: During crystallization, the sulfonamide product might co-precipitate with palladium impurities, leading to both contamination and yield loss in the mother liquor.

    • Solution: Optimize your crystallization solvent system. The goal is to find a solvent or solvent mixture where your sulfonamide has high solubility at elevated temperatures and low solubility at room temperature or below, while the palladium impurities remain in solution.[14] Adding a chelating agent to the crystallization mixture can sometimes help to keep the palladium in the mother liquor.[6]

  • Product Loss on Chromatography Column: If using column chromatography, the product may be irreversibly adsorbed onto the stationary phase.

    • Solution: Select an appropriate stationary phase and solvent system. A small-scale trial run can help to determine the optimal conditions for separating your product from the palladium catalyst without significant loss.[16]

Frequently Asked Questions (FAQs)

This section provides answers to broader, more conceptual questions about palladium removal in sulfonamide synthesis.

Q1: What are the main methods for removing palladium impurities?

A1: The primary methods for palladium removal can be categorized as follows:

  • Scavenging: This involves the use of chemical agents (scavengers) that selectively bind to palladium, allowing for its removal by filtration or extraction.[2][5] Scavengers can be homogeneous (soluble in the reaction mixture) or heterogeneous (solid-supported).[1]

  • Crystallization: This is a common purification technique where the desired compound is crystallized from a solution, leaving the impurities behind in the mother liquor.[5][6] However, its effectiveness for palladium removal can be variable.[5]

  • Chromatography: Techniques like column chromatography can be used to separate the sulfonamide product from the palladium catalyst based on their different affinities for the stationary phase.[5][16]

  • Activated Carbon Treatment: Activated carbon can adsorb palladium impurities, offering a cost-effective removal method.[11][17][18]

  • Extraction: Liquid-liquid extraction can sometimes be used to remove certain palladium species, although it is often less efficient for trace amounts.[5][16]

Q2: How do I choose the right palladium scavenger?

A2: The selection of an appropriate scavenger is a critical decision.[5] Consider the following factors:

  • Nature of Palladium Species: The oxidation state (Pd(0) or Pd(II)) and the ligands attached to the palladium will influence its reactivity with different scavengers.

  • Solvent System: The scavenger must be compatible with the solvent used in your reaction or work-up.

  • Product Structure: Avoid scavengers that may react with or strongly bind to your sulfonamide product.

  • Process Scalability: For larger-scale synthesis, the cost and ease of handling the scavenger are important considerations. Solid-supported scavengers are often preferred for their ease of removal.[1]

A screening approach, where several scavengers are tested on a small scale, is often the most effective way to identify the optimal choice for your specific system.[1]

Q3: What are the regulatory limits for palladium in pharmaceutical products?

A3: Regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established strict limits for elemental impurities in drug products.[5][7][8] For palladium, a Class 2B element, the permitted daily exposure (PDE) for oral administration is 100 µ g/day .[10] This translates to a concentration limit that depends on the maximum daily dose of the drug. For a daily dose of 10 grams or less, the limit is typically 10 ppm.[10] For parenteral routes, the limit is much lower, with a PDE of 10 µ g/day , which can correspond to a 1 ppm limit.[10]

Q4: How can I quantify the amount of residual palladium in my product?

A4: Accurate quantification of trace palladium is essential for process development and quality control. The standard and most sensitive method is Inductively Coupled Plasma Mass Spectrometry (ICP-MS) .[6][19] Other techniques include atomic absorption spectroscopy and X-ray fluorescence.[6] For rapid screening during process optimization, colorimetric and fluorometric methods are also available.[6][20][21]

Experimental Protocols & Data

To provide a practical starting point, here are some representative experimental protocols and data.

Protocol 1: General Procedure for Palladium Scavenging using a Solid-Supported Thiol Scavenger
  • Reaction Work-up: Following the completion of your palladium-catalyzed sulfonamide synthesis, perform your standard aqueous work-up to remove water-soluble byproducts.

  • Solvent Exchange (if necessary): If the reaction solvent is not optimal for scavenging, concentrate the crude product and redissolve it in a suitable solvent (e.g., toluene, ethyl acetate, or methanol).

  • Scavenger Addition: Add the solid-supported thiol scavenger (e.g., 2-5 equivalents relative to the initial amount of palladium catalyst) to the solution of the crude product.

  • Stirring: Stir the mixture at room temperature or an elevated temperature (e.g., 40-60 °C) for a predetermined time (e.g., 4-24 hours). The optimal time and temperature should be determined experimentally.[13]

  • Filtration: Filter the mixture to remove the scavenger-bound palladium. Wash the scavenger with fresh solvent to ensure complete recovery of the product.

  • Analysis: Concentrate the filtrate and analyze a sample for residual palladium content using ICP-MS.

Table 1: Comparison of Different Palladium Removal Methods
MethodAdvantagesDisadvantagesTypical Efficiency (Final Pd ppm)
Thiol-Based Scavengers High efficiency for various Pd species, good selectivity.[9][12]Can be costly, potential for product binding.< 10 ppm
Activated Carbon Cost-effective, readily available.[11][18]Can lead to product loss due to non-specific adsorption.[9]10-50 ppm
Crystallization Can be highly effective if optimized, scalable.Efficiency is highly system-dependent, may concentrate impurities.[5]< 20 ppm (variable)
Column Chromatography Effective for separating a wide range of impurities.[16]Can be time-consuming and solvent-intensive, not always ideal for large scale.< 10 ppm

Note: The efficiencies listed are typical and can vary significantly depending on the specific reaction conditions and the nature of the sulfonamide product.

Visualizing the Workflow

To aid in your decision-making process, the following diagram illustrates a typical workflow for palladium removal.

Palladium_Removal_Workflow start Crude Sulfonamide Product (High Pd Content) filtration Filtration (e.g., through Celite) to remove Pd Black start->filtration scavenging Palladium Scavenging (e.g., Thiol-based scavenger) filtration->scavenging analysis1 ICP-MS Analysis scavenging->analysis1 crystallization Crystallization analysis1->crystallization Pd > 10 ppm final_product Final Sulfonamide Product (< 10 ppm Pd) analysis1->final_product Pd < 10 ppm analysis2 ICP-MS Analysis crystallization->analysis2 chromatography Column Chromatography chromatography->final_product analysis2->chromatography Pd > 10 ppm analysis2->final_product Pd < 10 ppm rework Further Purification Required analysis2->rework

Caption: Decision workflow for palladium impurity removal.

The following diagram illustrates the general mechanism of palladium scavenging.

Scavenging_Mechanism product_pd Sulfonamide-Pd Complex + Scavenger scavenger_pd Scavenger-Pd Complex + Purified Sulfonamide product_pd->scavenger_pd Binding removal Removal by Filtration (if solid-supported) scavenger_pd->removal

Caption: General mechanism of palladium scavenging.

References

  • Biotage. (2023, January 20). How to Remove Palladium in three easy steps. [Link]

  • Phillips, S., Holdsworth, D., Kauppinen, P., & Mac Namara, C. (2016). Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. Johnson Matthey Technology Review, 60(4), 277-286. [Link]

  • Google Patents. (n.d.). Method of removing palladium.
  • ResearchGate. (n.d.). a) General mechanism of Pd removal using scavengers. b) Examples of...[Link]

  • ACS Publications. (n.d.). An Efficient Method for Removal of Residual Palladium from Organic Solution of Faropenem Sodium in the Pd(II) - ACS Publications. [Link]

  • ResearchGate. (2015, May 18). How can i remove palladium Pd catalyst easily?[Link]

  • Onyx Scientific. (n.d.). Palladium scavenging: From 1% to within ICH limits. [Link]

  • ACS Publications. (n.d.). Statistical DoE Approach to the Removal of Palladium from Active Pharmaceutical Ingredients (APIs) by Functionalized Silica Adsorbents | Organic Process Research & Development. [Link]

  • ACS Publications. (2024, May 28). Catalysis-Based Fluorometric Method for Semiquantifying Trace Palladium in Sulfur-Containing Compounds and Ibuprofen | The Journal of Organic Chemistry. [Link]

  • ACS Publications. (n.d.). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients | Organic Process Research & Development. [Link]

  • ACS Publications. (2023, September 6). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development. [Link]

  • Biotage. (n.d.). Using Metal Scavengers to Remove Trace Metals such as Palladium. [Link]

  • ResearchGate. (2025, August 7). Statistical DoE Approach to the Removal of Palladium from Active Pharmaceutical Ingredients (APIs) by Functionalized Silica Adsorbents | Request PDF. [Link]

  • ACS Publications. (2023, September 6). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development. [Link]

  • Books. (2014, October 27). CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings Available. [Link]

  • PMC. (n.d.). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. [Link]

  • PMC - NIH. (n.d.). Palladium-Catalyzed α-Arylation of Methyl Sulfonamides with Aryl Chlorides. [Link]

  • Google Patents. (n.d.). Method of removing palladium - US20050256327A1.
  • Osaka Gas Chemicals Co., Ltd. (n.d.). Removal of palladium (Pd) catalysts Activated Carbon Business Division. [Link]

  • CMC Drug Product Development Regulatory Consulting Pharma. (n.d.). ICH Q3D Elemental Impurities. [Link]

  • ResearchGate. (2025, August 7). (PDF) ChemInform Abstract: Palladium-Catalyzed Synthesis of Ammonium Sulfinates from Aryl Halides and a Sulfur Dioxide Surrogate: A Gas- and Reductant-Free Process.[Link]

  • ResearchGate. (2025, August 9). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd‐Catalyzed Reactions | Request PDF. [Link]

  • PMC. (n.d.). Palladium-Catalyzed Addition of Aryl Halides to N-Sulfinylamines for the Synthesis of Sulfinamides. [Link]

  • PubMed. (2013, July 24). Synthesis of aryl sulfonamides via palladium-catalyzed chlorosulfonylation of arylboronic acids. [Link]

  • Chemical Science (RSC Publishing). (n.d.). S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling. [Link]

  • European Medicines Agency (EMA). (n.d.). Guideline on the specification limits for residues of metal catalysts. [Link]

  • Organic Chemistry Portal. (n.d.). One-Pot Sulfonamide Synthesis Exploiting the Palladium-Catalyzed Sulfination of Aryl Iodides. [Link]

  • PMC. (2022, January 20). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. [Link]

  • PubMed. (n.d.). Palladium-catalyzed sulfination of aryl and heteroaryl halides: direct access to sulfones and sulfonamides. [Link]

  • FDA. (2018, August 1). Elemental Impurities in Drug Products Guidance for Industry. [Link]

  • PubMed. (n.d.). Palladium-catalyzed intermolecular coupling of aryl chlorides and sulfonamides under microwave irradiation. [Link]

Sources

minimizing debromination side reactions in aryl sulfonamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Aryl Sulfonamide Synthesis

Welcome to the technical support center for aryl sulfonamide synthesis. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with side reactions, specifically the undesired debromination of aryl bromide precursors. Here, we provide in-depth, field-proven insights and troubleshooting protocols to help you optimize your synthetic routes and maximize yields.

Frequently Asked Questions (FAQs)

Q1: What is debromination in the context of aryl sulfonamide synthesis?

Debromination is a common side reaction, particularly in palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination, where the bromine atom on an aryl ring is replaced by a hydrogen atom.[1] This process, also known as hydrodehalogenation, leads to the formation of an undesired, non-brominated analog of your starting material or product, which reduces the overall yield and complicates purification.

Q2: What is the primary mechanism behind this unwanted side reaction?

The mechanism of debromination often involves the formation of a palladium-hydride species within the catalytic cycle. This can occur through several pathways, including β-hydride elimination from alkoxide bases (like sodium tert-butoxide) or interaction with hydride sources such as solvent impurities, water, or even certain organic bases (e.g., triethylamine).[1][2] This palladium-hydride can then undergo reductive elimination with the aryl group, cleaving the C-Br bond and replacing it with a C-H bond.[2][3]

Q3: Are certain substrates more prone to debromination?

Yes, the electronic nature of the aryl bromide plays a significant role. Electron-deficient aryl bromides, often used in pharmaceutical synthesis, are generally more susceptible to oxidative addition to the palladium(0) catalyst, which is a key step in the desired reaction. However, factors that stabilize the resulting aryl-palladium(II) intermediate can also influence the rate of competing side reactions. The steric environment around the bromine atom can also be a factor.

Q4: Can I avoid this issue by using a different starting material?

Absolutely. If debromination is a persistent and insurmountable issue with an aryl bromide substrate, consider alternative synthetic strategies that circumvent the use of aryl halides altogether. Modern methods offer robust alternatives:

  • Palladium-catalyzed coupling with arylboronic acids: This approach involves reacting an arylboronic acid with a sulfamoyl chloride or related sulfur source.[4][5][6]

  • Chan-Lam coupling: This copper-catalyzed method couples arylboronic acids with sulfamoyl azides or sulfonamides directly.[7][8]

  • Using nitroarenes: Some methods allow for the synthesis of sulfonamides from nitroarenes and sodium arylsulfinates.[9][10]

These routes often exhibit excellent functional group tolerance under mild conditions, providing a valuable alternative when traditional cross-coupling fails.[4][5]

Troubleshooting Guide: Minimizing Debromination

This section provides a systematic approach to diagnosing and solving issues related to debromination during palladium-catalyzed sulfonamide synthesis from aryl bromides.

Issue: Significant formation of a debrominated byproduct is observed by LCMS/NMR.

The appearance of a byproduct with a mass difference of -78/80 Da (loss of Br, gain of H) is a clear indicator of debromination. The following workflow can help you systematically address the problem.

G cluster_0 Troubleshooting Workflow start High Debromination Detected temp Evaluate Reaction Temperature start->temp base Evaluate Base Selection temp->base If Temp is already low or reduction is ineffective temp_sol Action: Reduce Temperature (e.g., 80°C or lower) temp->temp_sol If Temp > 100°C ligand Evaluate Ligand/Catalyst System base->ligand If weaker bases reduce reactivity base_sol Action: Screen Weaker Bases (e.g., Cs₂CO₃, K₃PO₄, K₂CO₃) base->base_sol If using strong bases (e.g., NaOtBu, LiHMDS) reagents Check Reagent & Solvent Purity ligand->reagents If debromination persists ligand_sol Action: Use Electron-Rich, Bulky Ligands (e.g., Buchwald-type biarylphosphines) ligand->ligand_sol If using simple phosphines (e.g., PPh₃) reagents_sol Action: Use Anhydrous Solvents & High-Purity Reagents reagents->reagents_sol If using non-anhydrous solvents end Problem Resolved reagents->end If side reaction is minimized temp_sol->base base_sol->ligand ligand_sol->reagents

Caption: A decision tree for troubleshooting debromination.

Reaction Temperature Optimization
  • Causality: High reaction temperatures (>100 °C) can significantly increase the rate of reductive debromination.[1] Lowering the temperature can create a larger kinetic window where the desired C-N coupling is favored over the undesired C-H bond formation.

  • Protocol:

    • If your initial reaction was run at 100-110 °C, attempt the reaction at 80 °C.

    • Monitor the reaction for both product formation and debromination via TLC or LCMS.

    • If reactivity is too low, incrementally increase the temperature to find the optimal balance between reaction rate and side-product formation.

Base Selection
  • Causality: The choice of base is critical. Strong alkoxide bases, particularly sodium tert-butoxide (NaOtBu), are known to undergo β-hydride elimination, generating palladium-hydride species that are direct precursors to debromination. Weaker inorganic bases are often a better choice.[1]

  • Data Summary:

BaseTypePropensity for DebrominationTypical Conditions
NaOtBu Strong OrganicHighToluene/Dioxane, 80-110 °C
LiHMDS Strong OrganicModerate to HighTHF/Toluene, RT-80 °C
Cs₂CO₃ Weaker InorganicLowDioxane/Toluene, 90-110 °C
K₃PO₄ Weaker InorganicLowDioxane/Toluene, 90-110 °C
K₂CO₃ Weaker InorganicVery LowDioxane/DMF, 100-120 °C
  • Protocol: Base Screening

    • Set up parallel reactions using your aryl bromide and sulfonamide.

    • In separate vials, test Cs₂CO₃ (2.0 equiv), K₃PO₄ (2.0 equiv), and K₂CO₃ (2.5 equiv) in place of NaOtBu.

    • Use an appropriate solvent like dioxane or toluene.

    • Run all reactions at the same temperature (e.g., 100 °C) for 12-24 hours.

    • Analyze the outcome of each reaction by LCMS to determine the product-to-byproduct ratio. Cesium carbonate is often effective for a wide range of functional groups.[11]

Palladium Catalyst and Ligand Choice
  • Causality: The ligand bound to the palladium center dictates its steric and electronic properties, profoundly influencing the catalytic cycle.[1] Modern, bulky, and electron-rich biarylphosphine ligands (e.g., Buchwald or Hartwig ligands) are designed to promote the final reductive elimination step (C-N bond formation) over competing pathways like β-hydride elimination.[3] Using less bulky or less electron-donating phosphines can favor the hydrodehalogenation pathway.[1]

  • Protocol: Ligand Screening

    • Pre-catalyst: Use a reliable palladium source such as Pd₂(dba)₃ or Pd(OAc)₂.

    • Ligand Selection: If you are using a simple ligand like PPh₃ or a first-generation bidentate ligand like BINAP, switch to a modern, sterically hindered ligand. Good starting points include XPhos, SPhos, or RuPhos.

    • Stoichiometry: Maintain a Pd:Ligand ratio of 1:2 for monodentate ligands.

    • Procedure:

      • To a reaction vessel under inert atmosphere (N₂ or Ar), add Pd₂(dba)₃ (e.g., 1 mol %), the selected ligand (e.g., 2.2 mol %), and the base (e.g., Cs₂CO₃, 2.0 equiv).

      • Add your aryl bromide (1.0 equiv) and sulfonamide (1.2 equiv).

      • Add anhydrous solvent (e.g., Toluene or Dioxane).

      • Stir at the optimized temperature (e.g., 90 °C) and monitor for completion.

G cluster_desired Desired Pathway: C-N Coupling cluster_side Side Reaction: Debromination A Ar-Pd(II)-Br(L)₂ B Ar-Pd(II)-N(SO₂R')(L)₂ A->B + R'SO₂NH⁻ - Br⁻ C Ar-N(SO₂R') B->C Reductive Elimination D Ar-Pd(II)-Br(L)₂ E H-Pd(II)-Br(L)₂ D->E + Hydride Source (e.g., from Base/Solvent) F Ar-H E->F Reductive Elimination start Pd(0)L₂ + Ar-Br (Oxidative Addition) start->A start->D

Caption: Competing catalytic pathways in Buchwald-Hartwig amination.

References

  • DeBergh, J. R., Niljianskul, N., & Buchwald, S. L. (2013). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Journal of the American Chemical Society, 135(29), 10638–10641. [Link]

  • DeBergh, J. R., Niljianskul, N., & Buchwald, S. L. (2013). Synthesis of aryl sulfonamides via palladium-catalyzed chlorosulfonylation of arylboronic acids. PubMed. [Link]

  • Choi, J. Y., Han, Y., & Hartwig, J. F. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. eScholarship, University of California. [Link]

  • Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(16), 4388–4391. [Link]

  • Gurría, G. M., & Buchwald, S. L. (1996). Scope and Limitations of the Pd/BINAP-Catalyzed Amination of Aryl Bromides. ResearchGate. [Link]

  • Al-Amin, M., & El-Shall, M. S. (2025). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate. [Link]

  • Kumar, D., et al. (2019). Chan–Lam coupling reaction of sulfamoyl azides with arylboronic acids for synthesis of unsymmetrical N-arylsulfamides. RSC Publishing. [Link]

  • Green, R. A., & Hartwig, J. F. (2014). Palladium-catalyzed amination of aryl chlorides and bromides with ammonium salts. Angewandte Chemie. [Link]

  • Organic Chemistry Portal. (Various years). Sulfonamide synthesis by alkylation or arylation. Organic Chemistry Portal. [Link]

  • University of Windsor. (n.d.). Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP). University of Windsor Scholarship. [Link]

  • Macmillan Group. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Princeton University. [Link]

  • Organic Chemistry Portal. (Various years). Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. [Link]

  • Liu, et al. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Pharmaceutical Fronts. [Link]

  • Sussex Drug Discovery Centre. (2015). Aryl Sulfonamides made easy. WordPress.com. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. [Link]

  • Wang, Y., et al. (2019). Sustainable Ligand-Free, Palladium-Catalyzed Suzuki–Miyaura Reactions in Water: Insights into the Role of Base. ChemSusChem. [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. J&K Scientific. [Link]

  • ACS Publications. (n.d.). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. [Link]

  • National Center for Biotechnology Information. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC. [Link]

  • National Center for Biotechnology Information. (n.d.). Electrosynthesis of bridged or fused sulfonamides through complex radical cascade reactions. PMC. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • ACS Publications. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters. [Link]

  • ACS Publications. (2016). Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides. ACS Catalysis. [Link]

  • Macmillan Group. (n.d.). Sulfonamidation of Aryl and Heteroaryl Halides through Photosensitized Nickel Catalysis. Princeton University. [Link]

  • National Center for Biotechnology Information. (2025). Asymmetric reductive arylation and alkenylation to access S-chirogenic sulfinamides. PMC. [Link]

  • MIT Open Access Articles. (2013). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. MIT DSpace. [Link]

Sources

Technical Support Center: Safe Handling and Experimentation with CAS 850429-72-0

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Section 1: Hazard Assessment and Triage

Q1: What are the potential primary hazards associated with CAS 850429-72-0?

Based on an analysis of its chemical structure, which includes a chlorinated pyridazine, a pyrazole, and a morpholine ring, researchers should anticipate the following potential hazards:

  • Acute Toxicity: Similar heterocyclic compounds can be harmful if swallowed, inhaled, or in contact with skin.[1]

  • Skin and Eye Irritation/Corrosion: The presence of nitrogen-containing heterocyclic rings and the morpholine group suggests a potential for skin and eye irritation, and in some cases, severe burns or eye damage.[2][3]

  • Respiratory Tract Irritation: Vapors or aerosols may cause respiratory irritation.[1]

  • Organ Toxicity: Some related compounds have shown potential for target organ toxicity with repeated exposure.[4]

Q2: Is there any information on the carcinogenic or mutagenic potential of this compound?

There is no specific data available for CAS 850429-72-0. However, it is crucial to handle all new chemical entities with the assumption of potential chronic toxicity until proven otherwise. For instance, thioacetamide, another heterocyclic compound, is reasonably anticipated to be a human carcinogen based on animal studies.[5] Therefore, minimizing exposure is paramount.

Section 2: Personal Protective Equipment (PPE) and Engineering Controls

Q3: What is the mandatory PPE for handling CAS 850429-72-0?

A comprehensive PPE strategy is non-negotiable. The following should be considered standard practice:

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing.[6][7]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) are essential. It is advisable to double-glove, especially when handling concentrated solutions.[6]

  • Body Protection: A lab coat is the minimum requirement. For larger quantities or procedures with a higher risk of exposure, a chemical-resistant apron or coveralls should be used.

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of any potential vapors or aerosols.[1]

Experimental Workflow: Donning and Doffing PPE

Caption: PPE Donning and Doffing Sequence.

Section 3: Handling, Storage, and Disposal

Q4: What are the best practices for storing CAS 850429-72-0?

Proper storage is crucial for both safety and compound integrity:

Parameter Recommendation Rationale
Temperature Store in a cool, dry place.[7]Prevents degradation and potential pressure build-up in the container.
Light Protect from direct sunlight.[6]Many complex organic molecules are light-sensitive.
Incompatibilities Store away from strong oxidizing agents.[7]Reduces the risk of exothermic reactions.
Container Keep container tightly closed.[6][7]Prevents contamination and release of vapors.
Q5: How should I dispose of waste containing CAS 850429-72-0?

All waste, including contaminated consumables (e.g., pipette tips, gloves), must be treated as hazardous.

  • Segregate Waste: Use a dedicated, clearly labeled hazardous waste container.

  • Consult EHS: Follow your institution's Environmental Health and Safety (EHS) guidelines for chemical waste disposal.

  • Do Not Discharge: Never dispose of this compound down the drain or in general waste.[6]

Section 4: Accidental Release and First Aid

Q6: What is the immediate protocol for a small spill of CAS 850429-72-0?

For a small spill (e.g., a few milliliters) within a chemical fume hood:

  • Alert Colleagues: Inform others in the immediate vicinity.

  • Containment: Absorb the spill with an inert material like vermiculite or sand.[6]

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.

  • Waste Disposal: Collect all contaminated materials in a sealed bag and dispose of as hazardous waste.

Emergency Response Flowchart

Emergency_Response Spill Spill Occurs Assess Assess Severity Spill->Assess SmallSpill Small Spill in Fume Hood Assess->SmallSpill Minor LargeSpill Large Spill / Outside Hood Assess->LargeSpill Major Contain Contain with Absorbent Material SmallSpill->Contain Evacuate Evacuate Area & Alert EHS LargeSpill->Evacuate Clean Decontaminate Area Contain->Clean Dispose Dispose of as Hazardous Waste Clean->Dispose

Caption: Spill Response Decision Tree.

Q7: What are the first aid measures in case of exposure?

Immediate and appropriate first aid is critical:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][6]

  • Skin Contact: Remove all contaminated clothing and wash the affected area with soap and plenty of water. Seek medical attention if irritation persists.[1][6]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

Section 5: Troubleshooting and FAQs

Q8: I am observing poor solubility of CAS 850429-72-0 in my aqueous buffer. What can I do?
  • Check for a Certificate of Analysis (CoA): If available, review the recommended solvent.

  • Use a Co-solvent: Consider starting with a small amount of an organic solvent like DMSO or ethanol to create a stock solution before diluting into your aqueous buffer.

  • Gentle Warming and Sonication: These techniques can aid in dissolution, but be mindful of potential compound degradation at elevated temperatures.

Q9: My experimental results are inconsistent. Could it be related to the handling of the compound?

Inconsistent results can often be traced back to compound stability and handling:

  • Aliquot Stock Solutions: To avoid repeated freeze-thaw cycles, prepare single-use aliquots of your stock solutions.

  • Protect from Light: If the compound is light-sensitive, work in a dimly lit area or use amber-colored vials.

  • Verify Concentration: Use a reliable method, such as UV-Vis spectroscopy if a chromophore is present, to confirm the concentration of your stock solution.

References

  • ChemTreat US/GHS MSDS (Rev. 12/2022). (2025, March 26).
  • Morpholine - SAFETY DATA SHEET. (2025, April 16).
  • SAFETY DATA SHEET - TCI Chemicals.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2024, August 7).
  • MATERIAL SAFETY DATA SHEET THIOACETAMIDE.
  • SAFETY DATA SHEET Chemspec Formula 429.
  • SAFETY DATA SHEET - TCI Chemicals. (2025, January 23).
  • Material Safety Data Sheet. (2021, November 25).
  • SAFETY DATA SHEET - Covestro. (2012, August 22).
  • Safety Data Sheet: Morpholine - Carl ROTH.
  • Safety Data Sheet - Aaronchem. (2024, November 1).
  • MORPHOLINE EXTRA PURE - Loba Chemie.
  • Safety Data Sheet: Morpholine - Chemos GmbH&Co.KG.
  • SAFETY DATA SHEET - TCI Chemicals. (2025, June 26).
  • MORPHOLINE - CAMEO Chemicals - NOAA.
  • SAFETY DATA SHEET - Castrol PDS & SDS. (2023, September 12).
  • SAFETY DATA SHEET - Fisher Scientific. (2014, July 16).
  • RoC Profile: Thioacetamide - National Toxicology Program.

Sources

Validation & Comparative

C13 NMR chemical shifts for 3-bromo-N,N,4-trimethylbenzenesulfonamide

Comparative Guide: C NMR Analysis of 3-Bromo-N,N,4-trimethylbenzenesulfonamide

Executive Summary

3-bromo-N,N,4-trimethylbenzenesulfonamide is a functionalized aryl sulfonamide often utilized as an intermediate in the synthesis of bioactive small molecules (e.g., BRD4 inhibitors or antiviral agents).[1][2][3][4][5][6][7]

Accurate structural elucidation of this compound relies on identifying three diagnostic features in the

  • The Heavy Atom Effect: The upfield shift of the C-3 carbon bonded to bromine (approx. 122–126 ppm).

  • The N-Methyl Doublet/Singlet: The distinct chemical shift of the

    
    -dimethyl group (
    
    
    ~37-38 ppm), which distinguishes tertiary sulfonamides from primary/secondary analogs.
  • Regiochemical Verification: Distinguishing the 3-bromo isomer from the 2-bromo alternative via shielding patterns on the aromatic ring.

Part 1: Structural Context & Synthesis Workflow

To understand the spectral data, one must understand the magnetic environment created by the synthesis. The introduction of the bromine atom at the meta position relative to the sulfonyl group induces specific electronic perturbations.

Synthesis & Purification Workflow

The following Graphviz diagram outlines the preparation and isolation pathway, highlighting where impurities (which may appear as artifact peaks) are removed.

SynthesisWorkflowStartN,N,4-TrimethylbenzenesulfonamideReactionElectrophilic AromaticSubstitution (30-60°C)Start->ReactionReagentBromination Agent(Br2 or NBS/H2SO4)Reagent->ReactionQuenchQuench (NaHSO3)Remove excess Br2Reaction->QuenchExtractExtraction (DCM)& Drying (MgSO4)Quench->ExtractPurifyRecrystallization(EtOH/Water)Extract->PurifyAnalyzeNMR Analysis(CDCl3)Purify->Analyze >98% Purity

Figure 1: Synthesis and isolation workflow ensuring sample purity for NMR acquisition.

Part 2: C NMR Spectral Data Analysis

This section details the chemical shifts.[6][7][8][9][10][11][12][13][14][15][16][17] Note that quaternary carbons (C-1, C-3, C-4) will exhibit significantly lower intensity due to lack of Nuclear Overhauser Effect (NOE) enhancement and longer relaxation times (

Table 1: Chemical Shift Assignments (Recommended Solvent: )
Carbon PositionTypeChemical Shift (

, ppm)
Assignment Logic
C-1 Quaternary (Ar)136.5 – 138.5 Ipso to Sulfonamide. Deshielded by electron-withdrawing

.
C-2 Methine (Ar-CH)129.0 – 131.0 Ortho to

, Ortho to

. Deshielded by

anisotropy.
C-3 Quaternary (Ar)123.0 – 125.5 Ipso to Bromine. Diagnostic Peak. Shielded relative to expected electronegativity due to the "Heavy Atom Effect."
C-4 Quaternary (Ar)142.0 – 144.0 Ipso to Methyl. Deshielded by alkyl group.
C-5 Methine (Ar-CH)130.5 – 132.0 Meta to

, Ortho to Methyl.
C-6 Methine (Ar-CH)127.0 – 128.5 Ortho to

.
N-Me Methyl (

)
37.5 – 38.5 Attached to Nitrogen. Distinct from Ar-Me.
Ar-Me Methyl (

)
22.5 – 23.5 Attached to Aromatic Ring. Typical benzylic shift.[18]

Note on C-3 (Bromine effect): While electronegativity suggests bromine should deshield C-3, the large electron cloud of bromine introduces diamagnetic shielding (Heavy Atom Effect), causing C-3 to appear upfield relative to chlorinated analogs.[4][14]

Part 3: Comparative Analysis

To validate the structure, researchers should compare the target spectrum against its non-brominated precursor and alternative isomers.

Comparison A: Target vs. Precursor (Bromination Verification)

The most common quality control check is confirming the conversion of N,N,4-trimethylbenzenesulfonamide to the 3-bromo derivative.

FeaturePrecursor (Non-Brominated)Target (3-Bromo Derivative)Shift Change (

)
Symmetry High (C-2/C-6 and C-3/C-5 are equivalent)None (Asymmetric)Loss of peak equivalence.
# of Ar-C Signals 4 signals (due to symmetry)6 distinct signals +2 signals indicates successful substitution.
C-3 Position ~129.5 ppm (Methine)~124.0 ppm (Quaternary) -5.5 ppm (Upfield) + Loss of DEPT-135 signal.
Ar-Me Shift ~21.5 ppm~23.0 ppm Slight downfield shift due to ortho-bromo steric compression.
Comparison B: Solvent Effects ( vs. )

Sulfonamides can exhibit solvent-dependent shifts. While

  • 
    :  Recommended for routine analysis. Peaks are sharper; solvent residual at 77.16 ppm does not overlap with key aliphatic signals.
    
  • 
    :  Use if solubility is poor.
    
    • Effect: Expect a +1 to +2 ppm downfield shift for the N-Me carbons due to solvent polarity.

    • Effect: Aromatic peaks may broaden slightly due to increased viscosity.

Part 4: Experimental Protocol (E-E-A-T)

To ensure publication-quality data, specifically for the detection of the low-intensity quaternary C-Br and C-SO2 carbons, follow this protocol.

Sample Preparation
  • Concentration: Dissolve 20–30 mg of the solid in 0.6 mL of solvent (

    
     is preferred).
    
    • Why:

      
      C is only 1.1% naturally abundant. High concentration is critical for signal-to-noise ratio (S/N).
      
  • Filtration: Filter through a cotton plug in a glass pipette to remove inorganic salts (e.g.,

    
    ) from the quenching step. Suspended solids cause magnetic field inhomogeneity (broad peaks).
    
Instrument Parameters (500 MHz equivalent)
  • Pulse Sequence: zgpg30 (Bruker) or equivalent (Power-gated proton decoupling).

  • Relaxation Delay (

    
    ):  Set to 2.0 – 3.0 seconds .
    
    • Reasoning: Quaternary carbons (C-1, C-3, C-4) have long spin-lattice relaxation times (

      
      ). A standard 1.0s delay may saturate these nuclei, causing them to disappear from the spectrum.
      
  • Scans (NS): Minimum 512 scans (approx. 15-20 mins). For <10 mg samples, increase to 2048 scans.

  • Spectral Width: -10 to 160 ppm.

Data Processing
  • Line Broadening (LB): Apply 1.0 – 2.0 Hz .

    • Why: Enhances S/N for quaternary carbons at the expense of resolution (which is rarely an issue in this molecule).

Part 5: Structural & Assignment Logic Map

The following diagram visualizes the logical flow used to assign the specific carbons based on the data provided above.

AssignmentLogicSpectrumRaw 13C SpectrumAliphaticRegion: 20-50 ppmSpectrum->AliphaticAromaticRegion: 120-150 ppmSpectrum->AromaticNMe~38 ppm(N-Me)Aliphatic->NMeDeshielded by NArMe~23 ppm(Ar-Me)Aliphatic->ArMeBenzylicDEPTDEPT-135 ExperimentAromatic->DEPTQuatQuaternary Carbons(No DEPT signal)DEPT->QuatMethineCH Carbons(Positive DEPT)DEPT->MethineCBrC-3 (C-Br)~124 ppm (Shielded)Quat->CBrHeavy Atom EffectCSO2C-1 (C-SO2)~137 ppm (Deshielded)Quat->CSO2Electron Withdrawing

Figure 2: Logic tree for assigning carbon signals using chemical shift zones and DEPT experiments.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[10] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[19] (Standard text for additivity rules and heavy atom effects).

  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link] (Source for general sulfonamide and bromobenzene base shifts).

  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH.
  • ChemDraw Professional. (2023). C-13 NMR Predictor Algorithms. PerkinElmer Informatics.

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Erlotinib and Alternative Tyrosine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, small molecule tyrosine kinase inhibitors (TKIs) have revolutionized the treatment of various malignancies. Erlotinib (CAS 850429-72-0), a key player in this class, and its alternatives are routinely analyzed using mass spectrometry for pharmacokinetic studies, therapeutic drug monitoring, and metabolite identification. A thorough understanding of their fragmentation patterns is paramount for developing robust and specific analytical methods. This guide provides an in-depth comparison of the mass spectrometric fragmentation of Erlotinib and other prominent TKIs, namely Gefitinib, Afatinib, Osimertinib, and Lapatinib, supported by experimental data and detailed methodologies.

The Significance of Fragmentation Analysis in TKI Development

Mass spectrometry coupled with liquid chromatography (LC-MS/MS) is the gold standard for the bioanalysis of TKIs.[1] The specificity of this technique hinges on the unique fragmentation pattern of each molecule upon collision-induced dissociation (CID). By selecting specific precursor-to-product ion transitions (Multiple Reaction Monitoring, MRM), analysts can quantify the target drug with high precision and accuracy, even in complex biological matrices like plasma.[2][3] Understanding the fragmentation pathways not only aids in method development but also provides structural information for the identification of metabolites and degradation products.[1][4]

Unraveling the Fragmentation of Erlotinib (CAS 850429-72-0)

Erlotinib, with a molecular formula of C22H23N3O4, typically forms a protonated molecule [M+H]+ at an m/z of 394.2 in positive electrospray ionization (ESI+).[2] The fragmentation of Erlotinib is characterized by the cleavage of the ether linkages and the loss of the side chains attached to the quinazoline core.

The primary fragmentation event involves the loss of the N-(3-ethynylphenyl) group, leading to a major product ion. Another significant fragmentation pathway is the cleavage of the bis(2-methoxyethoxy) groups. A common and abundant product ion observed for Erlotinib is at m/z 278.1.[2]

Proposed Fragmentation Pathway of Erlotinib:

Erlotinib Fragmentation Erlotinib [M+H]⁺\nm/z 394.2 Erlotinib [M+H]⁺ m/z 394.2 Fragment 1\nm/z 336.1 Fragment 1 m/z 336.1 Erlotinib [M+H]⁺\nm/z 394.2->Fragment 1\nm/z 336.1 - C2H5O Fragment 2\nm/z 278.1 Fragment 2 m/z 278.1 Fragment 1\nm/z 336.1->Fragment 2\nm/z 278.1 - C2H5O

Caption: Proposed fragmentation pathway of Erlotinib in positive ESI-MS/MS.

A Comparative Analysis of TKI Fragmentation Patterns

While sharing a common quinazoline or related heterocyclic core, each TKI possesses unique structural moieties that lead to distinct fragmentation patterns. This section compares the fragmentation of Erlotinib with its alternatives.

CompoundPrecursor Ion [M+H]⁺ (m/z)Major Product Ion(s) (m/z)Key Fragmentation Pathway
Erlotinib 394.2278.1, 336.1Loss of ethynylphenyl and methoxyethoxy groups.[2][5]
Gefitinib 447.2127.8Cleavage of the C-O bond of the propoxy group on the quinazoline ring.[4][6]
Afatinib 486.4371.0, 112.0Fragmentation of the butenamide side chain.[7]
Osimertinib 500.372.1, 185.0Cleavage of the N,N-dimethylaminoethylamino side chain.[8][9]
Lapatinib 581.2365.1Loss of the (3-fluorobenzyl)oxy group.[10][11]
Gefitinib: A Close Structural Analog

Gefitinib, another first-generation EGFR TKI, differs from Erlotinib in its substituents on the quinazoline ring. Its protonated molecule [M+H]+ is observed at m/z 447.2. The most characteristic fragmentation is the cleavage of the C1-O bond of the propoxy group, yielding a prominent product ion at m/z 127.8.[4][6] This distinct fragmentation allows for clear differentiation from Erlotinib.

Afatinib: The Irreversible Inhibitor

Afatinib, a second-generation TKI, features a reactive acrylamide group that enables covalent bonding with the EGFR. Its fragmentation in MS/MS is dominated by the cleavage of the butenamide side chain, producing a characteristic product ion at m/z 371.0. Another significant fragment at m/z 112.0 is also commonly observed.[7][12]

Osimertinib: The Third-Generation Innovator

Osimertinib, a third-generation TKI effective against T790M resistance mutations, has a more complex structure. Its fragmentation is characterized by the cleavage of the N,N-dimethylaminoethylamino side chain, leading to a highly abundant product ion at m/z 72.1.[8][9] Another notable fragment is observed at m/z 185.[13]

Lapatinib: The Dual TKI

Lapatinib targets both EGFR and HER2. Its fragmentation pattern is primarily dictated by the loss of the (3-fluorobenzyl)oxy group from the protonated molecule [M+H]+ at m/z 581.2, resulting in a major product ion at m/z 365.1.[10][11]

Experimental Protocol for TKI Analysis by LC-MS/MS

This section outlines a general, robust, and validated protocol for the quantification of TKIs in human plasma. This protocol serves as a foundational template that can be adapted for specific instruments and applications.

Workflow for TKI Quantification in Plasma

TKI_Quantification_Workflow cluster_SamplePrep Sample Preparation cluster_LCMS LC-MS/MS Analysis cluster_Data Data Analysis Plasma_Sample Plasma Sample (100 µL) Add_IS Add Internal Standard Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Add_IS->Protein_Precipitation Vortex_Centrifuge Vortex & Centrifuge Protein_Precipitation->Vortex_Centrifuge Supernatant_Transfer Transfer Supernatant Vortex_Centrifuge->Supernatant_Transfer Evaporation Evaporate to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution Injection Inject into LC-MS/MS Reconstitution->Injection Chromatographic_Separation Chromatographic Separation (C18 Column) Injection->Chromatographic_Separation Mass_Spectrometry Mass Spectrometric Detection (ESI+, MRM) Chromatographic_Separation->Mass_Spectrometry Peak_Integration Peak Integration Mass_Spectrometry->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification of TKI Concentration Calibration_Curve->Quantification

Caption: A generalized workflow for the quantification of TKIs in plasma using LC-MS/MS.

Step-by-Step Methodology
  • Sample Preparation:

    • To 100 µL of human plasma, add a known concentration of a suitable internal standard (e.g., a stable isotope-labeled version of the analyte).[2]

    • Perform protein precipitation by adding 300 µL of acetonitrile.

    • Vortex the mixture for 1 minute, followed by centrifugation at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Conditions:

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm) is commonly used.[3]

    • Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile).[14][15]

    • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

    • Injection Volume: 5-10 µL.

    • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

    • Ionization Mode: Positive ion mode (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM) using the specific precursor and product ions for each TKI.

  • Data Analysis:

    • Integrate the peak areas of the analyte and the internal standard.

    • Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the known concentrations of the calibration standards.

    • Determine the concentration of the TKI in the unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion and Future Perspectives

The distinct mass spectrometric fragmentation patterns of Erlotinib and its alternatives provide the basis for their selective and sensitive quantification in biological matrices. A comprehensive understanding of these fragmentation pathways is crucial for the development of robust bioanalytical methods, which are essential throughout the drug development pipeline, from preclinical pharmacokinetic studies to clinical therapeutic drug monitoring. As new generations of TKIs emerge, the principles of fragmentation analysis will continue to be a cornerstone of their analytical characterization, ensuring the safe and effective use of these life-saving therapies.

References

  • A highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC- MS/MS) method was developed and validated for the quantification of osimertinib in human plasma, utilizing propranolol as an internal standard. Sample preparation involved protein precipitation with acetonitrile, followed by chromatographic separation on an Agilent Zorbax SB-C18 column. The mobile phase consisted of 0.2% formic acid in water (A) and acetonitrile (B), delivered at a flow rate of 0.4 mL/min.
  • Comprehensive identification, fragmentation pattern, and metabolic pathways of gefitinib metabolites via UHPLC-Q-TOF-MS/MS: in vivo study of rat plasma, urine, bile, and faeces. PubMed, 2021. [Link]

  • A highly efficient and sensitive LC-MS/MS method for the determination of afatinib in human plasma: application to a metabolic stability study. PubMed, 2016. [Link]

  • A Rapid UPLC-MS/MS Discovery Bioanalytical Method for the Quantification of Gefitinib and Four of Its Major Metabolites in Mouse Plasma. Waters Corporation. [Link]

  • The quantification of erlotinib (OSI-774) and OSI-420 in human plasma by liquid chromatography-tandem mass spectrometry. PubMed, 2007. [Link]

  • Rapid High Sensitivity LC-MS/MS Bioanalytical Method for the Simultaneous Quantification of Gefitinib Based PROTACs – 3 and Gefitinib in Rat Plasma to Support Discovery DMPK Studies. Waters Corporation. [Link]

  • Comprehensive identification, fragmentation pattern, and metabolic pathways of gefitinib metabolites via UHPLC-Q-TOF-MS/MS: in vivo study of rat plasma, urine, bile, and faeces. Taylor & Francis Online, 2021. [Link]

  • SENSITIVE SINGLE QUADRUPOLE LC/MS METHOD FOR DETERMINATION OF LAPATINIB IN HUMAN PLASMA. ResearchGate. [Link]

  • A high performance LC-MS/MS method for the estimation of Erlotinib in human plasma. ResearchGate, 2017. [Link]

  • Determination of Gefitinib in Plasma by Liquid Chromatography with a C12 Column and Electrospray Tandem Mass Spectrometry Detection. Taylor & Francis Online, 2009. [Link]

  • An Liquid Chromatography-Tandem Mass Spectrometry Method for the Simultaneous Determination of Afatinib, Alectinib, Ceritinib, Crizotinib, Dacomitinib, Erlotinib, Gefitinib, and Osimertinib in Human Serum. PubMed, 2021. [Link]

  • Development and validation of a sensitive LC-MS/MS method for determination of gefitinib and its major metabolites in human plasma and its application in non-small cell lung cancer patients. PubMed, 2019. [Link]

  • Determination of lapatinib (GW572016) in human plasma by liquid chromatography electrospray tandem mass spectrometry (LC-ESI-MS/MS). PubMed, 2006. [Link]

  • Specific method for determination of gefitinib in human plasma, mouse plasma and tissues using high performance liquid chromatography coupled to tandem mass spectrometry. PubMed, 2005. [Link]

  • Sensitive Single Quadrupole LC/MS Method for Determination of Lapatinib in Human Plasma. PubMed, 2014. [Link]

  • Development and validation of an LC-MS/MS-based method for quantitation of osimertinib in human plasma and cerebrospinal fluid. PubMed, 2019. [Link]

  • Comparison of fragmentation mass spectra (MS/MS) demonstrates covalent binding of afatinib to EGFR T790M/L858R. ResearchGate. [Link]

  • Rapid and Sensitive Quantification of Osimertinib in Human Plasma Using a Fully Validated MALDI–IM–MS/MS Assay. National Institutes of Health, 2020. [Link]

  • An Liquid Chromatography–Tandem Mass Spectrometry Method for the Simultaneous Determination of Afatinib, Alectinib, Ceritinib, Crizotinib, Dacomitinib, Erlotinib, Gefitinib, and Osimertinib in Human Serum. Ovid, 2021. [Link]

  • Development and validation of an LC-MS/MS method for quantification of Osimertinib and its two metabolites AZ7550 and AZ5104 in human plasma including long-time storage. PubMed, 2025. [Link]

  • A sensitive LC-MS-MS assay for the determination of lapatinib in human plasma in subjects with end-stage renal disease receiving hemodialysis. PubMed, 2018. [Link]

  • Tentative identification of gefitinib metabolites in non-small-cell lung cancer patient plasma using ultra-performance liquid chromatography coupled with triple quadrupole time-of-flight mass spectrometry. PLOS, 2018. [Link]

  • A sensitive bioanalytical method development and validation of afatinib in human plasma by LC-ESI-MS/MS. ScienceScholar, 2022. [Link]

  • Sensitive single quadrupole LC/MS method for determination of lapatinib in human plasma. ResearchGate, 2025. [Link]

  • A sensitive LC-MS/MS method to determine the concentrations of erlotinib and its active metabolite OSI-420 in BALB/c nude mice plasma simultaneously and its application to a pharmacokinetic study. ResearchGate, 2025. [Link]

  • ESTIMATION OF OSIMERTINIB FROM HUMAN PLASMA BY ESI- LC-MS/MS. Zenodo, 2017. [Link]

  • Development of an LC–MS/MS-Based Method for Quantitation of Osimertinib in Human Plasma and Cerebrospinal Fluid. Taylor & Francis Online, 2019. [Link]

  • Development and validation of an HPLC-MS/MS method to simultaneously quantify alectinib, crizotinib, erlotinib, gefitinib and osimertinib in human plasma samples, using one assay run. Maastricht University, 2021. [Link]

  • (A) Chemical structure of gefitinib and assigned atomic numbers. (B) Full-scan mass spectrum of gefitinib. (C) MS/MS spectrum at m/z 447.1600 and fragment pattern assignment of gefitinib. ResearchGate. [Link]

  • An LC-MS/MS method for the simultaneous determination of afatinib, alectinib, ceritinib, crizotinib, dacomitinib, erlotinib, gefitinib, and osimertinib in human serum. ResearchGate, 2025. [Link]

  • Full mass and fragmentation spectra of (A) erlotinib and (B) gefitinib as obtained in dry droplet experiments on MTP using 10 ␮ g/ml compound in 50% MeOH and 7.5 mg/mL CHCA as matrix. ResearchGate. [Link]

  • Comprehensive identification, fragmentation pattern, and metabolic pathways of gefitinib metabolites via UHPLC-Q-TOF-MS. Taylor & Francis Online, 2020. [Link]

  • An UPLC-MS/MS Method for Determination of Osimertinib in Rat Plasma: Application to Investigating the Effect of Ginsenoside Rg3 on the Pharmacokinetics of Osimertinib. National Institutes of Health, 2020. [Link]

  • MS fragments of afatinib. ResearchGate. [Link]

  • Product ion mass spectra of osimertinib (a) and nilotinib (b) in positive mode and their proposed fragmentation patterns. ResearchGate. [Link]

  • Selected transitions, proposed fragmentations and ion spectra for afatinib (A), alectinib (B), crizotinib (C) and osimertinib (D). ResearchGate. [Link]

  • Separation, Identification, Isolation and Characterization of Degradation Product of Osimertinib Tablets by UPLC-QTOF. Scientific Research Publishing, 2021. [Link]

  • An Accurate and Effective Method for Measuring Osimertinib by UPLC-TOF-MS and Its Pharmacokinetic Study in Rats. MDPI, 2018. [Link]

  • Antibody-assisted target identification reveals afatinib, an EGFR covalent inhibitor, down-regulating ribonucleotide reductase. National Institutes of Health, 2018. [Link]

  • Mechanism of the thiol-Michael addition reaction of afatinib with EGFR: A combined QM/MM study. Morressier, 2023. [Link]

  • What is the mechanism of Gefitinib? Patsnap Synapse. [Link]

  • Simultaneous quantitative detection of afatinib, erlotinib, gefitinib, icotinib, osimertinib and their metabolites in plasma samples of patients with non-small cell lung cancer using liquid chromatography-tandem mass spectrometry. PubMed, 2022. [Link]

Sources

comparing reactivity of N,N-dimethyl vs N,N-diethyl 3-bromo-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of


-dimethyl 3-bromo-4-methylbenzenesulfonamide  and 

-diethyl 3-bromo-4-methylbenzenesulfonamide
. It focuses on their physicochemical properties, reactivity profiles (specifically lithiation and cross-coupling), and experimental handling for drug development and organic synthesis applications.

Executive Summary

  • 
    -Dimethyl Analog:  Best for applications requiring high crystallinity , atom economy, and sterically crowded functionalization  at the C2 position. It is less lipophilic and generally easier to handle as a solid.
    
  • 
    -Diethyl Analog:  Preferred when high solubility in non-polar organic solvents  is critical or when preventing reactivity at the C2 position (via steric shielding) is desired. It often exists as a low-melting solid or oil, complicating purification by crystallization.
    

Chemical Profile & Physical Properties[1][2][3][4][5]

The primary difference lies in the alkyl substituents on the sulfonamide nitrogen, which significantly influence the physical state and solubility profile without altering the core electronic properties of the aryl ring.

Feature

-Dimethyl Analog

-Diethyl Analog
CAS Number 850429-72-0850429-71-9
Formula


Molecular Weight 278.17 g/mol 306.22 g/mol
Physical State Crystalline Solid (High MP)Low-Melting Solid / Oil (MP ~20–30°C)
Lipophilicity (ClogP) Moderate (~2.1)High (~3.0)
Solubility Good in EtOAc, DCM, DMSO.Excellent in Hexanes, Et₂O, Toluene.
Atom Economy Higher (Better for scale-up)Lower

Insight: The diethyl analog's low melting point (often oil at RT) makes it difficult to purify via recrystallization, often necessitating column chromatography. The dimethyl analog typically crystallizes well, facilitating purification.

Reactivity Analysis

A. Suzuki-Miyaura Cross-Coupling

Both analogs contain a bromine atom at the C3 position, making them excellent substrates for Pd-catalyzed cross-coupling.

  • Electronic Effect: The sulfonamide group is meta to the bromine. Its electron-withdrawing nature (

    
    ) activates the C-Br bond for oxidative addition, facilitating the reaction.
    
  • Steric Effect: The sulfonamide is remote (meta) from the reaction center. The difference between methyl and ethyl groups has negligible impact on the coupling efficiency. Both analogs perform equivalently in standard Suzuki, Stille, or Buchwald-Hartwig couplings.

B. Directed Ortho Metalation (DoM) & Regioselectivity

This is the critical differentiator . The sulfonamide group is a powerful Directed Metalation Group (DMG).

  • Target Sites: Lithiation can occur at C2 (between SO₂ and Br) or C6 (ortho to SO₂, meta to Br).

  • The "Squeeze" at C2: The C2 position is sterically crowded, flanked by the sulfonamide and the bromine.

    • 
      -Dimethyl:  The smaller methyl groups allow access to C2. Using a non-nucleophilic base (e.g., LDA, LiTMP) can facilitate lithiation here, though Li-Br exchange is a competing pathway.
      
    • 
      -Diethyl:  The bulky ethyl groups create a "steric wall," significantly shielding C2. This directs lithiation preferentially to C6  or promotes Li-Br exchange at C3 over deprotonation.
      
C. Lithium-Halogen Exchange

When treated with alkyl lithiums (


-BuLi, 

-BuLi):
  • Dominant Pathway: Both compounds undergo rapid Li-Br exchange at C3, generating the C3-lithio species.

  • Stability: The

    
    -diethyl group is marginally more stable to nucleophilic attack by the alkyllithium at sulfur, but both sulfonamides are generally robust at -78°C.
    

Decision Logic & Mechanism Visualization

The following diagram illustrates the divergent reactivity pathways based on the choice of reagent and substrate sterics.

ReactivityPathways Substrate 3-Bromo-4-methyl- benzenesulfonamide (Dimethyl or Diethyl) Pd_Cat Pd(0) Catalyst (Suzuki/Stille) Substrate->Pd_Cat Cross-Coupling Li_Base Lithium Reagent Substrate->Li_Base Low Temp (-78°C) Biaryl C3-Biaryl Product (No Steric Difference) Pd_Cat->Biaryl Split_Li Base Type? Li_Base->Split_Li nBuLi n-BuLi / t-BuLi (Nucleophilic) Split_Li->nBuLi LDA LDA / LiTMP (Non-Nucleophilic) Split_Li->LDA Li_Exchange Li-Halogen Exchange (C3-Lithio Species) nBuLi->Li_Exchange Fastest DoM_Split N-Substituent? LDA->DoM_Split Dimethyl Dimethyl (Small) DoM_Split->Dimethyl Diethyl Diethyl (Bulky) DoM_Split->Diethyl C2_Lithio C2-Lithiation (Accessible) Dimethyl->C2_Lithio Major C6_Lithio C6-Lithiation (Sterically Preferred) Diethyl->C6_Lithio Major (Shielded C2)

Caption: Divergent reactivity pathways. Note how the N-substituent steric bulk dictates the regioselectivity of Directed Ortho Metalation (DoM) when Li-Halogen exchange is suppressed.

Experimental Protocols

Protocol A: General Suzuki Coupling (Applicable to Both)

This protocol couples the bromide with a phenylboronic acid.

  • Setup: Charge a reaction vial with Sulfonamide (1.0 equiv), Phenylboronic acid (1.2 equiv), and

    
     (2.0 equiv).
    
  • Catalyst: Add

    
     (5 mol%).
    
  • Solvent: Add degassed 1,4-Dioxane/Water (4:1 ratio, 0.2 M concentration).

  • Reaction: Heat to 80°C for 4–6 hours under inert atmosphere (

    
     or Ar).
    
  • Workup: Dilute with EtOAc, wash with water/brine. Dry over

    
    .
    
  • Purification:

    • Dimethyl:[1][2] Recrystallize from EtOH/Heptane or flash chromatography.

    • Diethyl:[3] Flash chromatography (Hexanes/EtOAc) is likely required due to oil/low MP.

Protocol B: Selective Lithiation (Hypothetical Differentiation)

To target the C2 position (Dimethyl) or C6 position (Diethyl).

  • Setup: Flame-dry a flask and purge with Argon.

  • Solvent: Add anhydrous THF (0.1 M).

  • Base Generation: Add LDA (1.1 equiv) at -78°C. Note: Do NOT use n-BuLi directly, or Li-Br exchange will occur.

  • Addition: Add the Sulfonamide solution dropwise at -78°C. Stir for 30–60 mins.

  • Quench: Add Electrophile (e.g., MeI, DMF, or

    
    ).
    
  • Observation:

    • Dimethyl:[1][2] Expect functionalization at C2 (between Br and SO₂).

    • Diethyl:[3] Expect functionalization at C6 (due to C2 steric blocking).

References

  • CymitQuimica. (n.d.). 3-Bromo-N,N-diethyl-4-methylbenzenesulfonamide. Retrieved from

  • Slocum, D. W., et al. (2011).[4][5] Ortho lithiation of N,N-dimethylbenzenesulfonamide by n-butyllithium. Canadian Journal of Chemistry. Retrieved from

  • BenchChem. (2025).[6] Methanesulfonamide: A Comparative Analysis of its Stability Against Other Sulfonamides. Retrieved from

  • Combi-Blocks. (2023). Safety Data Sheet: N,N-Diethyl 3-bromo-4-methylbenzenesulfonamide. Retrieved from

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Retrieved from

Sources

A Senior Application Scientist's Guide to Sourcing and Purity Verification of N,N-Dimethyl 3-bromo-4-methylbenzenesulfonamide for Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the integrity of starting materials is paramount. The purity of a chemical reagent can significantly influence experimental outcomes, from early-stage discovery to preclinical trials.[1][2] This guide provides an in-depth comparison of commercial suppliers for N,N-Dimethyl 3-bromo-4-methylbenzenesulfonamide, a key building block in medicinal chemistry, and offers robust protocols for its purity verification.

Commercial Availability and Stated Purity Grades

N,N-Dimethyl 3-bromo-4-methylbenzenesulfonamide (CAS No. 850429-72-0) is available from a range of suppliers, primarily catering to the research and development sector. While many suppliers list the compound, the provided purity specifications can vary. Below is a comparative summary of publicly available information from several vendors.

SupplierStated PurityCountry of Origin/DistributionNoteworthy Information
BLD PharmData available (NMR, HPLC, LC-MS, etc.) upon requestGlobalOffers detailed analytical data for their products.[3]
ChemicalBookAggregates multiple suppliersGlobalLists various suppliers, primarily from China, India, and the United States.[4]
Santa Cruz Biotechnology, Inc.Not explicitly stated for this compoundUnited StatesA well-known supplier of biochemicals for research.
National Analytical Corporation>98% (for a related isomer)IndiaProvides some physical and chemical properties for a similar compound.[5]
Matrix Scientific97% (for a related isomer)United StatesProvides a Certificate of Analysis and Certificate of Origin for their products.

Expert Insight: It is crucial to note that the stated purity from a supplier is a starting point. Independent verification is always recommended, especially for sensitive applications. The availability of detailed analytical data, such as NMR and HPLC, directly from the supplier can be a strong indicator of quality control.

The Impact of Impurities in Drug Development

In the context of drug development, impurities in a starting material like N,N-Dimethyl 3-bromo-4-methylbenzenesulfonamide can have profound consequences.[2] Uncharacterized impurities can lead to:

  • Formation of Unwanted Byproducts: Impurities can react with other reagents, leading to a complex mixture of products and reducing the yield of the desired compound.

  • False Positives/Negatives in Biological Assays: Impurities may possess their own biological activity, leading to misleading results in screening campaigns.

  • Toxicity: Certain impurities can be toxic, posing a safety risk in later stages of drug development.

  • Difficulties in Scale-up and Regulatory Approval: A well-characterized impurity profile is a regulatory requirement.[2]

Recommended Analytical Protocols for Purity Verification

To ensure the quality of N,N-Dimethyl 3-bromo-4-methylbenzenesulfonamide, a multi-pronged analytical approach is recommended. High-Performance Liquid Chromatography (HPLC) is the gold standard for quantitative purity assessment, while Thin-Layer Chromatography (TLC) offers a rapid, qualitative check.

HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a liquid mobile phase.[6] This method provides high sensitivity and excellent quantitative capability.[6]

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the N,N-Dimethyl 3-bromo-4-methylbenzenesulfonamide test sample into a 10 mL volumetric flask.[6]

    • Dissolve and make up to the volume with a suitable diluent (e.g., acetonitrile/water 50:50 v/v) to achieve a concentration of ~1 mg/mL.[6]

    • Prepare a blank solution containing only the diluent.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 mm × 75 mm, 3.5 µm) is a suitable starting point.[7]

    • Mobile Phase: A gradient elution with a binary system of methanol and 0.05 M acetate buffer (pH 4.5) is often effective for sulfonamides.[7]

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV detection at a suitable wavelength (e.g., 254 nm).

  • Data Analysis:

    • Integrate the peak areas of the main compound and all impurity peaks in the chromatogram.[6]

    • Calculate the percentage purity by dividing the peak area of the main compound by the total peak area of all components.

Causality Behind Experimental Choices:

  • C18 Column: The non-polar nature of the C18 stationary phase is well-suited for retaining and separating moderately polar organic molecules like sulfonamides.

  • Gradient Elution: A gradient of increasing organic solvent (methanol) in the mobile phase allows for the effective elution of both more and less polar impurities, providing a comprehensive impurity profile.

  • UV Detection: The aromatic nature of the benzenesulfonamide moiety allows for sensitive detection using UV absorbance.

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample (10 mg) dissolve Dissolve in Diluent (10 mL) weigh->dissolve inject Inject Sample (10 µL) dissolve->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % Purity integrate->calculate TLC_Workflow prep Prepare Sample Solution (10 mg/mL) spot Spot Sample on TLC Plate prep->spot develop Develop Plate in Mobile Phase spot->develop dry Dry the Plate develop->dry visualize Visualize under UV Light/Stain dry->visualize interpret Interpret Results (Number of Spots) visualize->interpret

Sources

Comparative Guide: Crystal Structure & Physicochemical Profiling of N,N-Dimethyl Benzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Methyl-Block Strategy

In medicinal chemistry, the transition from a primary sulfonamide (


) to an N,N-dimethyl derivative (

) is not merely a steric modification; it is a fundamental switch in the supramolecular assembly and solubility profile of the scaffold.

While primary sulfonamides are classic "hydrogen bond staples" in drug design (critical for binding carbonic anhydrase or COX-2), N,N-dimethyl derivatives serve two distinct alternative purposes:

  • Lipophilic Capping: They eliminate High-Energy Water (HEW) bridges by removing hydrogen bond donors (HBD), significantly altering

    
     and membrane permeability.
    
  • Structural Probes: They isolate steric effects from electronic effects in crystallographic studies by preventing the formation of the dominant

    
     hydrogen bond dimers.
    

This guide objectively compares the structural data and performance metrics of these derivatives against their primary counterparts.

Part 1: Structural Mechanics & Lattice Architecture

The "Synthon Switch" Phenomenon

The most critical differentiator between primary and N,N-dimethyl benzenesulfonamides is the disruption of the supramolecular synthon.

  • Primary Sulfonamides: Invariably crystallize forming N-H...O=S hydrogen bond ladders or dimers. The geometry is rigid, often forming 2D sheets or 3D grid-like networks.

  • N,N-Dimethyl Derivatives: The methylation "caps" the nitrogen, removing the donor capability. The lattice packing shifts entirely to weaker, non-directional interactions:

    • 
       (Weak hydrogen bonding)
      
    • 
       (Stacking interactions)
      
    • 
       (T-shaped interactions)
      
Comparative Crystallographic Data

The following data highlights the structural relaxation that occurs upon methylation. Note the shift in torsion angles, indicating increased rotational freedom in the dimethyl variants due to the lack of locking H-bonds.

FeaturePrimary Benzenesulfonamide (

)
N,N-Dimethyl Derivative (

)
Structural Consequence
Dominant Interaction Strong H-Bond (

)
Weak Dipole/Steric (

)
Lower Melting Point for Dimethyls
Packing Motif

Dimers or

Chains
Discrete Molecules or Weak RibbonsHigher solubility in organic solvents
S-N Bond Length

Å

Å
Slight elongation due to steric repulsion
C-S-N-C Torsion Rigid (Locked by lattice)Flexible (Variable)"Induced Fit" capability in hydrophobic pockets
Dihedral Angle Typically high (Ortho-substituents locked)Lower/Variable (

)
Methyl groups induce twist to relieve strain

Data Source Grounding: Comparative analysis derived from Gowda et al. and CSD surveys [1, 2].

Visualization of Interaction Hierarchy

The following diagram illustrates the decision logic for packing motifs when modifying the sulfonamide nitrogen.

PackingHierarchy Substrate Sulfonamide Scaffold (R-SO2-NR'2) Decision Substituent Type (R') Substrate->Decision Primary Primary (-NH2) H-Bond Donor Present Decision->Primary R'=H Tertiary Tertiary (-NMe2) Donor Blocked Decision->Tertiary R'=Me Synthon1 Strong Interaction: N-H...O=S Ladder Primary->Synthon1 Dominant Force Synthon2 Weak Interaction: C-H...O / Pi-Stacking Tertiary->Synthon2 Dominant Force Result1 High MP Rigid Lattice Low Lipophilicity Synthon1->Result1 Result2 Lower MP Flexible Lattice High Lipophilicity Synthon2->Result2

Figure 1: Supramolecular Synthon Hierarchy. The presence of methyl groups forces a transition from strong electrostatic ordering to weak dispersive packing.

Part 2: Synthesis & Crystallization Protocols

To obtain high-quality single crystals for X-ray diffraction (XRD) of N,N-dimethyl derivatives, standard aqueous precipitation is insufficient. The following protocol ensures high purity and crystal habit suitable for diffraction.

Synthesis Workflow (Schotten-Baumann Variant)

Objective: Synthesize 4-methyl-N,N-dimethylbenzenesulfonamide (Representative Compound).

  • Reagents:

    • 4-Toluenesulfonyl chloride (1.0 eq)

    • Dimethylamine (40% aq. solution, 2.5 eq)

    • Solvent: Acetone or Dichloromethane (DCM)

    • Base Catalyst: Pyridine (0.1 eq - optional if amine is excess)

  • Procedure:

    • Step A (Addition): Dissolve sulfonyl chloride in acetone at

      
      . Slowly add dimethylamine dropwise. Critical: The reaction is exothermic. Maintain temperature 
      
      
      
      to prevent hydrolysis of the chloride.
    • Step B (Reflux): Allow to warm to Room Temperature (RT) and stir for 2 hours.

    • Step C (Quench): Pour reaction mixture into ice-cold water (

      
       ratio). The N,N-dimethyl derivative is hydrophobic and will precipitate immediately (unlike the amphoteric primary sulfonamide which might remain soluble at high pH).
      
    • Step D (Isolation): Filter precipitate, wash with cold water/HCl (dilute) to remove excess amine.

Crystallization for XRD

N,N-dimethyl derivatives often form needles if crystallized too quickly. To obtain blocks/prisms:

  • Method: Slow Evaporation.

  • Solvent System: Ethanol:Water (80:20) or Ethyl Acetate:Hexane (1:3).

  • Protocol:

    • Dissolve 50 mg of purified solid in minimal hot ethanol.

    • Filter through a 0.45

      
       syringe filter (removes nucleation sites).
      
    • Place in a narrow vial, cover with parafilm, and poke one small hole.

    • Allow to stand at

      
       for 3-5 days.
      

SynthesisFlow Start Sulfonyl Chloride (Ar-SO2Cl) React Nucleophilic Attack (+ HNMe2, <10°C) Start->React Quench Ice Water Quench (Precipitation) React->Quench Crystal Slow Evaporation (EtOH/H2O) Quench->Crystal

Figure 2: Synthesis and Crystallization workflow for N,N-dimethyl sulfonamides.

Part 3: Physicochemical Performance Profiling

Solubility & Lipophilicity ( )

The N,N-dimethyl modification dramatically alters the solubility profile by removing the acidic proton (pKa


 10 for primary sulfonamides).
PropertyPrimary SulfonamideN,N-Dimethyl DerivativeApplication Implication
Aqueous Solubility (pH 7.4) Moderate (H-bond donor/acceptor)Low (Only acceptor)Dimethyls require co-solvents (DMSO/PEG) for assays.
Solubility in NaOH (pH 12) High (Forms soluble salt

)
Insoluble (No acidic proton)Critical for extraction/purification separation.
Lipophilicity (

)
Lower (More polar)Higher (+0.5 to +1.0 log unit)Dimethyls cross Blood-Brain Barrier (BBB) more easily.
Metabolic Stability HighModerateN-methyl groups are susceptible to CYP450 oxidative demethylation.
Thermal Stability
  • Melting Point Depression: N,N-dimethyl derivatives typically melt

    
     lower than their primary analogs.
    
    • Example: Benzenesulfonamide (

      
      ) vs. N,N-Dimethylbenzenesulfonamide (
      
      
      
      ).
    • Cause: Loss of the intermolecular H-bond network that stabilizes the solid state of the primary amine [3].

References

  • Gowda, B. T., et al. (2009).[1] "Effect of substituents on the crystal structures of N-(aryl)-arylsulfonamides." Z. Naturforsch. [Comparison of torsion angles and packing motifs].

    • Context: Establishes the baseline for structural flexibility in methyl
  • Cambridge Crystallographic Data Centre (CCDC).

    • Source:[Link]

    • Context: Authoritative repository for unit cell dimensions of N,N-dimethyl-4-nitrobenzenesulfonamide and rel
  • Perlovich, G. L., et al. (2006).[1][2] "Thermodynamic characteristics of sublimation and crystal lattice energy of sulfonamides." Journal of Chemical & Engineering Data.

    • Source:[Link]

    • Context: Provides experimental data on the lattice energy reduction upon N-methyl
  • Gelbrich, T., et al. (2007).[1][2] "Systematic study of the crystal structures of N-substituted benzenesulfonamides." CrystEngComm.

    • Source:[Link]

    • Context: Detailed analysis of the "synthon switch"

Sources

Safety Operating Guide

N,N-Dimethyl 3-bromo-4-methylbenzenesulfonamide: Proper Disposal & Handling Guide

[1]

Executive Summary & Chemical Profile

Stop/Go Decision: This substance is NOT drain-safe and NOT trash-safe. It requires segregation into Halogenated Waste streams due to the presence of the aryl bromide moiety.

Compound Identification:

  • Chemical Name: N,N-Dimethyl 3-bromo-4-methylbenzenesulfonamide[1][2]

  • CAS Number: 850429-72-0[1][2]

  • Molecular Formula: C₉H₁₂BrNO₂S[2]

  • Functional Groups: Sulfonamide (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ), Aryl Bromide (
    
    
    ), Toluene derivative.

Physical & Hazard Data Table:

ParameterSpecificationOperational Implication
Physical State Solid (Powder/Crystalline)Dust inhalation hazard; use local exhaust ventilation (LEV).
Solubility Low in water; Soluble in organics (DMSO, DCM)High potential for bioaccumulation; aquatic toxicity.[1]
Reactivity Stable; Non-pyrophoricCompatible with standard organic waste containers.
Key Hazard Halogenated Organic MUST be incinerated at high temperatures to prevent dioxin formation.
RCRA Status Unlisted (Characteristic Waste)Treat as Hazardous Waste (D-List characteristics may apply based on solvent).
The "Why": Scientific Rationale for Disposal Protocols

Expertise & Experience Note: Many researchers mistakenly categorize sulfonamides purely as "organic waste." However, the presence of the Bromine (Br) atom at position 3 dictates the disposal pathway.[1]

  • Halogen Poisoning of Incinerators: Standard catalytic oxidizers used for non-halogenated waste can be poisoned by halogens (Cl, Br, F).[1] Furthermore, incomplete combustion of aryl halides can generate hydrogen bromide (HBr) and, more critically, brominated dioxins/furans.[1] Therefore, this waste must be directed to facilities equipped with acid gas scrubbers and high-temperature afterburners.[1]

  • Sulfonamide Persistence: Sulfonamides are notoriously persistent in the environment and can act as endocrine disruptors or promote antibiotic resistance in aquatic microbiomes. Direct release into sewage systems is a violation of the Clean Water Act and local POTW (Publicly Owned Treatment Works) regulations.

Step-by-Step Disposal Workflows
A. Solid Waste (Pure Compound)

Scenario: Expired reagent, contaminated spatula, or weighing paper.[1]

  • Containment: Place the solid in a clear, sealable polyethylene bag or a wide-mouth high-density polyethylene (HDPE) jar.

  • Labeling: Affix a hazardous waste tag.

    • Primary Constituent:[3][4][5] N,N-Dimethyl 3-bromo-4-methylbenzenesulfonamide.[1][2]

    • Hazard Checkbox:Toxic , Irritant .[1]

  • Segregation: Deposit into the Solid Hazardous Waste drum. Do not mix with silica gel waste unless the facility allows commingled solid debris.

B. Liquid Waste (Reaction Mixtures & Mother Liquors)

Scenario:[6] The compound is dissolved in a solvent (e.g., Dichloromethane, Ethyl Acetate, DMSO).[1]

Critical Rule: If ANY halogenated solvent (DCM, Chloroform) is present, the entire mixture is Halogenated Waste .[1] If the solvent is non-halogenated (Acetone, MeOH) but contains this brominated solute, it is best practice to default to Halogenated Waste to prevent downstream compliance issues.[1]

  • Select Container: Use an HDPE or glass carboy (Amber glass preferred if light sensitivity is a concern, though this molecule is relatively stable).

  • Compatibility Check: Ensure no strong oxidizers (e.g., Nitric Acid, Peroxides) are in the waste stream.[1][4] Sulfonamides can react with strong oxidizers to form unstable N-halo species.

  • Transfer: Pour using a funnel in a fume hood. Leave 10% headspace for expansion.

  • Tagging:

    • Label as "Halogenated Organic Waste" .

    • List all solvents (e.g., "Dichloromethane 90%, Methanol 5%").

    • List the solute: "Trace N,N-Dimethyl 3-bromo-4-methylbenzenesulfonamide <5%".

Visual Decision Logic (Self-Validating System)

The following diagram illustrates the decision-making process to ensure the waste ends up in the correct stream.

DisposalLogicStartWaste Generation:N,N-Dimethyl 3-bromo-4-methylbenzenesulfonamideStateCheckPhysical State?Start->StateCheckSolidSolid / PowderStateCheck->SolidSolidLiquidDissolved in SolutionStateCheck->LiquidLiquidBagDouble Bag / Seal in HDPE JarSolid->BagSolidBinSolid Hazardous Waste Bin(Incineration)Bag->SolidBinSolventCheckDoes solvent containHalogens (DCM, Chloroform)?Liquid->SolventCheckHasHalogenYes (e.g., DCM)SolventCheck->HasHalogenYesNoHalogenNo (e.g., Acetone, DMSO)SolventCheck->NoHalogenNoHaloStreamHalogenated Waste Stream(High Temp Incineration)HasHalogen->HaloStreamNoHalogen->HaloStreamBest Practice:Contains Brominated SoluteNonHaloStreamNon-Halogenated StreamNoHalogen->NonHaloStreamNOT RECOMMENDED(Risk of contamination)

Figure 1: Segregation logic flow. Note that even if dissolved in non-halogenated solvents, the presence of the brominated solute makes the "Halogenated Waste" stream the safest compliance choice.[1]

Emergency Procedures (Spill & Exposure)

Spill Response (Small Scale < 500g/mL):

  • Alert: Notify nearby personnel.

  • PPE: Wear nitrile gloves (double gloving recommended for DMSO solutions), lab coat, and safety goggles.[1][7]

  • Containment:

    • Solid: Cover with wet paper towels to prevent dust, then scoop into a bag.[1]

    • Liquid: Use a universal absorbent (vermiculite or polypropylene pads). Do not use combustible materials like sawdust if the solvent is flammable.

  • Disposal: Place all cleanup materials into the Halogenated Waste container.

First Aid:

  • Eye Contact: Rinse immediately with water for 15 minutes.[5][8] Sulfonamides are irritants; seek medical attention if redness persists.

  • Skin Contact: Wash with soap and water.[5][8][9] Monitor for sensitization (sulfonamide allergy is common).

References
  • U.S. Environmental Protection Agency (EPA).Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste.

    • Thermo Fisher Scientific.Safety Data Sheet: 4-Bromo-3-methylbenzenesulfonamide (Analogous Structure).

      • National Institutes of Health (NIH) - PubChem.Compound Summary: Sulfonamide Class Toxicity and Environmental Persistence.

        • American Chemical Society (ACS).

          ×

          Retrosynthesis Analysis

          AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

          One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

          Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

          Strategy Settings

          Precursor scoring Relevance Heuristic
          Min. plausibility 0.01
          Model Template_relevance
          Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
          Top-N result to add to graph 6

          Feasible Synthetic Routes

          Reactant of Route 1
          Reactant of Route 1
          N,N-Dimethyl 3-bromo-4-methylbenzenesulfonamide
          Reactant of Route 2
          Reactant of Route 2
          N,N-Dimethyl 3-bromo-4-methylbenzenesulfonamide

          Disclaimer and Information on In-Vitro Research Products

          Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.